Murrangatin diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHZTFFWWQEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Murrangatin vs. Murrangatin Diacetate: A Technical Guide to Their Chemical Differences and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of Murrangatin and its synthetic derivative, Murrangatin diacetate. Murrangatin, a naturally occurring coumarin isolated from plants of the Murraya genus, has garnered significant interest for its potent anti-angiogenic properties, primarily mediated through the inhibition of the AKT signaling pathway. The addition of two acetyl groups to form this compound fundamentally alters the molecule's chemical properties, which is hypothesized to impact its biological activity. This document details the chemical distinctions between these two compounds, provides hypothetical and reported experimental protocols for their synthesis and biological evaluation, and presents key data in a structured format to facilitate research and development efforts.
Chemical Structure and Properties
The core chemical difference between Murrangatin and this compound lies in the functional groups attached to the side chain. Murrangatin possesses two hydroxyl (-OH) groups, making it a diol, while in this compound, these have been esterified to acetate (-OCOCH₃) groups. This structural modification significantly impacts the physicochemical properties of the molecule, such as polarity, solubility, and its potential to act as a hydrogen bond donor.
Table 1: Chemical Properties of Murrangatin and this compound
| Property | Murrangatin | This compound |
| Molecular Formula | C₁₅H₁₆O₅[1][2] | C₁₉H₂₀O₇[] |
| Molecular Weight | 276.28 g/mol [1][2] | 360.36 g/mol [] |
| IUPAC Name | 8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[1] | [2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate[] |
| SMILES | CC(=C)--INVALID-LINK--C=C2)OC)O">C@HO[1] | CC(=C)C(OC(=O)C)C(OC(=O)C)C1=C(OC)C=CC2=C1OC(=O)C=C2 |
| CAS Number | 37126-91-3[1] | 51650-59-0[][4] |
| Appearance | Powder (likely) | Powder[][4] |
| Purity | >95% (commercially available) | ~97% (commercially available)[][4] |
Synthesis and Isolation
Isolation of Murrangatin from Murraya exotica
Murrangatin is a natural product that can be isolated from the leaves and twigs of Murraya exotica (also known as Murraya paniculata).[5] The general procedure involves extraction with a polar solvent followed by chromatographic purification.
Experimental Protocol: Isolation of Murrangatin
-
Extraction:
-
Air-dried and powdered leaves and twigs of Murraya exotica are extracted with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Murrangatin, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Murrangatin.
-
Synthesis of this compound
This compound can be synthesized from Murrangatin through a standard acetylation reaction. This reaction involves the treatment of the diol with an acetylating agent in the presence of a base.
Experimental Protocol: Acetylation of Murrangatin
-
Reaction Setup:
-
Murrangatin is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A slight excess of a base, typically pyridine or triethylamine, is added to the solution. The mixture is stirred at 0 °C.
-
-
Acetylation:
-
Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) is added dropwise to the cooled solution. The amount of acetylating agent should be in slight excess relative to the hydroxyl groups of Murrangatin.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until the reaction is complete, as monitored by TLC.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent like DCM or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Biological Activity and Mechanism of Action
Murrangatin: An Inhibitor of Angiogenesis via AKT Signaling
Murrangatin has demonstrated significant anti-angiogenic properties.[6][7] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Murrangatin has been shown to inhibit several key steps in angiogenesis, including the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[6][8]
The primary mechanism underlying the anti-angiogenic effect of Murrangatin is the inhibition of the PI3K/AKT signaling pathway .[6][7] Specifically, Murrangatin has been observed to decrease the phosphorylation of AKT at Ser473, a key activation site.[6] The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and angiogenesis. By inhibiting this pathway, Murrangatin effectively curtails the signals that promote the formation of new blood vessels.
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin | C15H16O5 | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.51650-59-0 BOC Sciences United States [bocscichem.lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Spectral Analysis of Murrangatin Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for Murrangatin diacetate, a naturally occurring coumarin. Due to the limited availability of published experimental spectra for this specific derivative, this guide presents a detailed analysis based on the known structure of its parent compound, Murrangatin, and established principles of NMR and mass spectrometry. This document is intended to serve as a predictive and methodological resource for researchers working with this compound and related compounds.
Chemical Structure
This compound (CAS 51650-59-0) is the diacetylated derivative of Murrangatin.[1] It possesses a molecular formula of C₁₉H₂₀O₇ and a molecular weight of 360.36 g/mol . The core structure is a 7-methoxycoumarin substituted at the 8-position with a diacetylated prenyl-like side chain.
Parent Compound: Murrangatin (C₁₅H₁₆O₅)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Murrangatin would exhibit characteristic signals for the coumarin nucleus, a methoxy group, and the dihydroxy-prenyl side chain. Acetylation to form this compound would cause a significant downfield shift of the protons attached to the carbons bearing the acetate groups (H-1' and H-2').
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Shift (Murrangatin) | Predicted Shift (this compound) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~ 6.25 | ~ 6.25 | d | ~ 9.5 |
| H-4 | ~ 7.65 | ~ 7.65 | d | ~ 9.5 |
| H-5 | ~ 7.40 | ~ 7.40 | d | ~ 8.5 |
| H-6 | ~ 6.90 | ~ 6.90 | d | ~ 8.5 |
| 7-OCH₃ | ~ 3.95 | ~ 3.95 | s | - |
| H-1' | ~ 4.50 | ~ 5.50-5.70 | d | ~ 8.0 |
| H-2' | ~ 4.20 | ~ 5.20-5.40 | d | ~ 8.0 |
| 3'-CH₃ | ~ 1.80 | ~ 1.80 | s | - |
| H-4'a | ~ 5.00 | ~ 5.00 | s | - |
| H-4'b | ~ 5.10 | ~ 5.10 | s | - |
| 1'-OCOCH₃ | - | ~ 2.10 | s | - |
| 2'-OCOCH₃ | - | ~ 2.05 | s | - |
Predicted values are based on typical chemical shifts for 7-methoxycoumarins and prenylated compounds.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of Murrangatin would show signals corresponding to the coumarin core and the prenyl side chain. The acetylation in this compound would lead to a downfield shift of the C-1' and C-2' carbons and the appearance of two new carbonyl and two new methyl signals from the acetate groups.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Shift (Murrangatin) | Predicted Shift (this compound) |
| C-2 | ~ 161.0 | ~ 161.0 |
| C-3 | ~ 113.0 | ~ 113.0 |
| C-4 | ~ 143.5 | ~ 143.5 |
| C-4a | ~ 113.5 | ~ 113.5 |
| C-5 | ~ 128.5 | ~ 128.5 |
| C-6 | ~ 112.5 | ~ 112.5 |
| C-7 | ~ 162.0 | ~ 162.0 |
| C-8 | ~ 107.0 | ~ 107.0 |
| C-8a | ~ 156.0 | ~ 156.0 |
| 7-OCH₃ | ~ 56.5 | ~ 56.5 |
| C-1' | ~ 75.0 | ~ 77.0-79.0 |
| C-2' | ~ 78.0 | ~ 80.0-82.0 |
| C-3' | ~ 145.0 | ~ 143.0 |
| C-4' | ~ 115.0 | ~ 116.0 |
| 3'-CH₃ | ~ 18.5 | ~ 18.5 |
| 1'-CO CH₃ | - | ~ 170.0 |
| 2'-CO CH₃ | - | ~ 170.5 |
| 1'-COCH₃ | - | ~ 21.0 |
| 2'-COCH₃ | - | ~ 20.8 |
Predicted values are based on typical chemical shifts for 7-methoxycoumarins and related natural products.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be influenced by the coumarin core and the diacetate side chain.
Predicted Mass Spectrometry Fragmentation
-
Molecular Ion (M⁺): The molecular ion peak for this compound (C₁₉H₂₀O₇) is expected at m/z 360.
-
Loss of Acetyl Groups: A characteristic fragmentation would be the sequential loss of the two acetyl groups as ketene (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da).
-
m/z 318 (M⁺ - 42)
-
m/z 300 (M⁺ - 60)
-
m/z 258 (M⁺ - 42 - 60)
-
m/z 240 (M⁺ - 60 - 60)
-
-
Cleavage of the Side Chain: Fragmentation may also occur through the cleavage of the C-8 side chain.
-
Coumarin Core Fragmentation: The characteristic fragmentation of the coumarin nucleus, involving the loss of CO (28 Da), is also expected.
Table 3: Predicted Key Mass Spectral Fragments
| m/z | Predicted Formula | Predicted Origin |
| 360 | [C₁₉H₂₀O₇]⁺ | Molecular Ion |
| 318 | [C₁₇H₁₈O₆]⁺ | [M - CH₂CO]⁺ |
| 300 | [C₁₇H₁₆O₅]⁺ | [M - CH₃COOH]⁺ |
| 276 | [C₁₅H₁₆O₅]⁺ | [M - 2xCH₂CO + 2H]⁺ (Murrangatin) |
| 258 | [C₁₅H₁₄O₄]⁺ | [M - CH₂CO - CH₃COOH]⁺ |
| 240 | [C₁₅H₁₂O₃]⁺ | [M - 2xCH₃COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and MS data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR Experiments: To aid in structure confirmation and complete assignment, a suite of 2D NMR experiments should be conducted, including COSY, HSQC, and HMBC.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI or APCI).
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization.
-
Data Acquisition:
-
Acquire full scan mass spectra over a mass range of m/z 50-1000.
-
Perform tandem MS (MS/MS) experiments on the molecular ion and major fragment ions to elucidate fragmentation pathways. Collision-induced dissociation (CID) is a common method for fragmentation.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the structural elucidation of this compound using NMR and MS data.
Caption: Workflow for the spectral analysis of this compound.
References
Murrangatin Diacetate: A Technical Guide to its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrangatin diacetate, a natural coumarin, has emerged as a promising anti-cancer agent, primarily through its potent anti-angiogenic activities. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on the AKT signaling pathway. This document synthesizes key experimental findings, presents quantitative data in a structured format, details the methodologies of pivotal experiments, and provides a visual representation of the signaling cascade involved.
Core Mechanism of Action: Inhibition of Angiogenesis via AKT Signaling
Current research strongly indicates that this compound exerts its anti-tumor effects by suppressing angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The primary molecular mechanism underlying this anti-angiogenic activity is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.
Experimental evidence demonstrates that this compound significantly attenuates the phosphorylation of AKT at the Ser473 site in human umbilical vein endothelial cells (HUVECs) stimulated with tumor-conditioned medium.[1] This inhibition of AKT activation is crucial as the AKT pathway is a central regulator of endothelial cell proliferation, migration, invasion, and survival – all key processes in angiogenesis.[1] Notably, this compound's inhibitory effect appears to be specific to the AKT pathway, as it does not affect the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), another important signaling molecule in angiogenesis.[1]
Signaling Pathway Diagram
Caption: this compound's proposed mechanism of action.
Quantitative Data Summary
The anti-angiogenic effects of this compound have been quantified in several key in vitro and in vivo assays. The following tables summarize these findings.
Table 1: Effect of this compound on Angiogenic Phenotypes in HUVECs
| Assay | Treatment | Concentration (µM) | Result |
| Cell Proliferation | Control (CM) | - | 100% |
| Murrangatin + CM | 10 | ~75% of Control | |
| Murrangatin + CM | 20 | ~60% of Control | |
| Cell Invasion | Control (CM) | - | ~250 invaded cells |
| Murrangatin + CM | 10 | ~150 invaded cells | |
| Murrangatin + CM | 20 | ~80 invaded cells | |
| Cell Migration | Control (CM) | - | ~100% wound closure |
| Murrangatin + CM | 10 | ~60% wound closure | |
| Murrangatin + CM | 20 | ~40% wound closure | |
| Tube Formation | Control (CM) | - | ~25 branch points |
| Murrangatin + CM | 10 | ~15 branch points | |
| Murrangatin + CM | 20 | ~8 branch points |
CM: Conditioned Medium from A549 lung cancer cells. Data are approximate values derived from graphical representations in the source literature and are intended for comparative purposes.[1]
Table 2: In Vivo Anti-Angiogenic Effect of this compound in Zebrafish
| Treatment | Concentration (µM) | Effect on Subintestinal Vessels (SIVs) |
| Control (0.1% DMSO) | - | Normal development |
| Murrangatin | 10 | Minor inhibition |
| Murrangatin | 20 | Significant inhibition |
Data are based on qualitative observations from fluorescence microscopy images.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Zebrafish Anti-Angiogenesis Assay
-
Model: Transgenic zebrafish line Tg(fli1:EGFP), which expresses enhanced green fluorescent protein in endothelial cells.
-
Procedure:
-
Fertilized zebrafish embryos are collected and raised at 28.5°C.
-
At 24 hours post-fertilization (hpf), embryos are dechorionated and transferred to a 24-well plate.
-
Embryos are exposed to varying concentrations of this compound (or vehicle control, 0.1% DMSO) in embryo medium.
-
At 72 hpf, the development of the subintestinal vessels (SIVs) is observed and imaged using a fluorescence microscope.
-
The anti-angiogenic effect is determined by assessing the degree of inhibition of SIV growth and sprouting compared to the control group.
-
HUVEC Culture and Conditioned Medium Preparation
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: HUVECs are cultured in endothelial cell medium (ECM) supplemented with 5% fetal bovine serum (FBS) and 1% endothelial cell growth supplement.
-
Conditioned Medium (CM) Preparation:
-
A549 human lung carcinoma cells are cultured to near confluence in RPMI-1640 medium with 10% FBS.
-
The medium is then replaced with serum-free RPMI-1640 and cells are incubated for another 24 hours.
-
The supernatant is collected, centrifuged to remove cell debris, and stored at -80°C. This supernatant is used as the conditioned medium to stimulate angiogenesis in HUVECs.
-
HUVEC Proliferation Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
HUVECs are seeded in a 96-well plate and allowed to attach overnight.
-
The culture medium is replaced with conditioned medium containing various concentrations of this compound or vehicle control.
-
After 48 hours of incubation, MTT solution is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
HUVEC Invasion Assay
-
Method: Transwell chamber assay.
-
Procedure:
-
The upper chamber of a Transwell insert is coated with Matrigel.
-
HUVECs, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free medium.
-
The lower chamber is filled with conditioned medium as a chemoattractant.
-
After 24 hours, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
-
HUVEC Migration Assay
-
Method: Wound healing assay.
-
Procedure:
-
HUVECs are grown to a confluent monolayer in a 6-well plate.
-
A scratch is made across the monolayer with a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with conditioned medium containing different concentrations of this compound or vehicle.
-
Images of the wound are captured at 0 and 24 hours.
-
The extent of cell migration is quantified by measuring the closure of the wound area.
-
Tube Formation Assay
-
Method: Matrigel tube formation assay.
-
Procedure:
-
A 96-well plate is coated with Matrigel and allowed to polymerize.
-
HUVECs, pre-treated with this compound or vehicle, are seeded onto the Matrigel.
-
The plate is incubated for 6-8 hours to allow for the formation of capillary-like structures.
-
The tube network is visualized and photographed under a microscope.
-
The degree of tube formation is quantified by counting the number of branch points.
-
Western Blot Analysis
-
Procedure:
-
HUVECs are treated with conditioned medium and this compound for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the relative levels of protein phosphorylation.
-
Conclusion and Future Directions
The available evidence strongly supports the theory that this compound inhibits angiogenesis by targeting the AKT signaling pathway in endothelial cells. This mechanism provides a solid foundation for its development as a potential therapeutic agent for lung cancer and other solid tumors that are dependent on angiogenesis.[1] Future research should focus on elucidating the direct molecular target of this compound within the AKT pathway, as well as on conducting more extensive preclinical and clinical studies to evaluate its efficacy and safety profile in various cancer models. The detailed experimental protocols provided herein offer a robust framework for such future investigations.
References
An In-depth Technical Guide on the Solubility of Murrangatin Diacetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of murrangatin diacetate in common laboratory solvents, alongside a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and data from structurally similar compounds to provide a robust predictive framework and a practical methodology for empirical verification.
Predicted Solubility Profile of this compound
This compound is a natural product belonging to the coumarin class of compounds, characterized by a benzopyrone nucleus. The structure also incorporates two acetate ester functional groups. The solubility of an organic compound is primarily governed by its polarity, molecular weight, and the potential for intermolecular interactions, such as hydrogen bonding, with the solvent.
Based on its chemical structure, the following solubility profile is predicted:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to exhibit good solubility in polar protic solvents. The ester and coumarin moieties can engage in dipole-dipole interactions and potential hydrogen bonding with the solvent molecules.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile): High solubility is anticipated in these solvents. The polar nature of both the solute and the solvent will facilitate dissolution through strong dipole-dipole interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted in chlorinated solvents. These solvents are effective at dissolving moderately polar compounds like coumarins.[1]
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Moderate to good solubility is expected. While less polar than alcohols or aprotic polar solvents, ethers can still effectively solvate the this compound molecule. Coumarin itself is very soluble in ether.[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated in nonpolar solvents. The significant polarity imparted by the coumarin ring and the two acetate groups will likely hinder its dissolution in nonpolar environments, following the "like dissolves like" principle.
-
Aqueous Solvents (e.g., Water): this compound is predicted to have very low solubility in water. While the ester groups can participate in hydrogen bonding with water, the large, relatively nonpolar carbon skeleton of the molecule is expected to dominate, leading to poor aqueous solubility.[2][3]
A summary of the predicted qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | High | Dipole-dipole interactions and hydrogen bonding potential. |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions. |
| Chlorinated | Dichloromethane, Chloroform | High | Effective for moderately polar coumarins.[1] |
| Ethers | Diethyl Ether, THF | Moderate to High | Good solvation for coumarin-type structures.[1] |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity between solute and solvent. |
| Aqueous | Water | Very Low | The large nonpolar scaffold outweighs the polar functional groups.[2][3] |
Experimental Protocol for Quantitative Solubility Determination
To empirically determine the solubility of this compound, the isothermal shake-flask method is a reliable and widely used technique. This method involves creating a saturated solution of the compound in a given solvent at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected laboratory solvents (high purity)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered saturated solution using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
For HPLC analysis, develop a method that provides good separation and a linear response for this compound.
-
For UV-Vis analysis, determine the wavelength of maximum absorbance (λmax) for this compound and ensure that the absorbance of the saturated solution falls within the linear range of the instrument. If necessary, dilute the saturated solution with a known volume of the solvent.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the filtered saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
The determination of solubility follows a logical progression from qualitative assessment to quantitative measurement. The initial choice of solvents for screening can be guided by the structural features of the solute, as outlined in the predicted solubility profile. This leads to a more focused and efficient experimental investigation.
The following diagram illustrates the logical relationship between the structural characteristics of this compound and the selection of appropriate solvents for solubility testing.
Caption: Logical guide for solvent selection based on molecular structure.
This technical guide provides a foundational understanding of the likely solubility of this compound and a clear path for its empirical determination. For researchers in drug development, this information is crucial for formulation, purification, and in vitro assay design.
References
Commercial Suppliers and Research Applications of Murrangatin Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Murrangatin diacetate for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its potential applications in a laboratory setting. This document includes a summary of commercial suppliers, key technical data, and a representative experimental protocol and signaling pathway, providing a foundational resource for investigating the biological activities of this coumarin derivative.
Introduction to this compound
This compound is a natural product belonging to the coumarin class of compounds. Coumarins are a well-known group of secondary metabolites found in various plants and are recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound, with the CAS number 51650-59-0, is offered by several chemical suppliers for research and development purposes. Its chemical structure and properties make it a compound of interest for investigating novel therapeutic agents.
Commercial Suppliers of this compound
The following table summarizes the commercial suppliers of this compound, providing key information for procurement. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | CAS Number | Molecular Formula | Purity | Available Form | Contact Information |
| ACUBIOCHEM [1] | 27205-03-4 | Not specified | 95% | Powder | --INVALID-LINK-- |
| ChemFaces [2] | 51650-59-0 | C19H20O7 | Not specified | Powder | --INVALID-LINK-- |
| BOC Sciences [] | 51650-59-0 | C19H20O7 | 0.97 | Powder | --INVALID-LINK-- |
| Coompo Research Chemicals | 51650-59-0 | C19H20O7 | 98% | Powder | --INVALID-LINK-- |
| CymitQuimica | 51650-59-0 | C19H20O7 | 95%~99% | Powder | --INVALID-LINK-- |
| BLD Pharm [4] | 51650-59-0 | C19H20O7 | Not specified | Not specified | Not specified |
This compound: Technical Data
| Property | Value |
| CAS Number | 51650-59-0 |
| Molecular Formula | C19H20O7 |
| Molecular Weight | 360.36 g/mol |
| Appearance | Powder |
| Purity | Typically >95% (Varies by supplier) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Potential Signaling Pathways for Investigation
While specific signaling pathways modulated by this compound are not extensively documented in publicly available literature, the broader class of coumarins has been shown to interact with various cellular signaling cascades. A prominent example is the coumarin compound Osthole , which has been demonstrated to exert anti-cancer effects by inhibiting the PI3K/Akt and MAPK signaling pathways. These pathways are crucial regulators of cell proliferation, survival, and apoptosis, making them key targets in cancer research. Researchers investigating this compound may consider exploring its effects on these and related pathways.
References
Murrangatin Diacetate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Always consult the official Safety Data Sheet (SDS) from your supplier and adhere to all applicable local, state, and federal regulations regarding the handling and disposal of this chemical.
Introduction
Murrangatin diacetate, a coumarin derivative, is a compound of interest in chemical and biological research.[][2] Isolated from herbs such as Murraya exotica L., it is available as a powder for research purposes.[][2][3] This guide provides a comprehensive overview of the available safety and handling information for this compound, intended to assist researchers in its safe use in a laboratory setting. Due to a lack of publicly available toxicity data, extreme caution is advised when handling this compound.
Chemical and Physical Properties
Proper identification and understanding of a compound's physical and chemical properties are fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 51650-59-0 | [2] |
| Molecular Formula | C₁₉H₂₀O₇ | [][2] |
| Molecular Weight | 360.4 g/mol | [] |
| Appearance | Powder | [][2] |
| Purity | ≥97% | [][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is not available, general precautions for handling chemical compounds of unknown toxicity should be strictly followed.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Respiratory Protection | Use a dust mask or work in a fume hood. | Avoids inhalation of powder. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
General Handling and Storage
-
Handling: Avoid contact with skin and eyes.[4] Do not breathe dust.[4] Wash hands thoroughly after handling.[4] Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Wear appropriate PPE. Sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area. |
Fire and Explosion Hazard
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.[4]
-
Firefighting Procedures: Wear self-contained breathing apparatus and full protective gear.
Toxicity and Biological Activity
Crucially, no quantitative toxicity data (e.g., LD50) for this compound is currently available in the public domain. [4] Therefore, it should be handled as a compound with unknown toxicity.
While data on this compound is scarce, a study on the related compound Murrangatin has shed light on its biological activity. This research indicates that Murrangatin can inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth.[5] The study found that Murrangatin exerts this effect, at least in part, by inhibiting the AKT signaling pathway .[5]
AKT Signaling Pathway Inhibition by Murrangatin
The following diagram illustrates the proposed mechanism of action for Murrangatin, which may be relevant for its diacetate form.
Caption: Murrangatin inhibits angiogenesis by blocking AKT phosphorylation.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on the research on Murrangatin, the following workflow outlines a typical experiment to assess anti-angiogenic properties.
Zebrafish Anti-Angiogenesis Assay Workflow
This diagram illustrates a common in vivo model for studying angiogenesis.
Caption: Workflow for assessing anti-angiogenic effects in zebrafish.
Methodology based on the study of Murrangatin: [5]
-
Zebrafish Maintenance and Egg Collection: Maintain adult transgenic zebrafish (e.g., Tg(fli1:EGFP)) under standard conditions. Collect embryos after natural spawning.
-
Drug Treatment: At a specific time post-fertilization (e.g., 24 hours), place embryos in multi-well plates. Add Murrangatin (or this compound) at various concentrations to the embryo medium. A control group with the vehicle (e.g., DMSO) should be included.
-
Incubation: Incubate the embryos at a constant temperature (e.g., 28.5°C).
-
Imaging and Analysis: At a later time point (e.g., 72 hours post-fertilization), anesthetize the embryos. Capture images of the sub-intestinal vessels using a fluorescence microscope.
-
Quantification: Quantify the extent of vessel growth or inhibition. This can be done by measuring the total length of the vessels or by counting the number of vessel branches.
-
Statistical Analysis: Compare the treated groups to the control group using appropriate statistical tests to determine the significance of any observed effects.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a research chemical with potential biological activity. Due to the significant lack of toxicity data, it must be handled with a high degree of caution, adhering to strict safety protocols and utilizing appropriate personal protective equipment. The information provided in this guide, particularly regarding the anti-angiogenic activity of the related compound Murrangatin, offers a starting point for researchers. However, further investigation into the toxicological and pharmacological properties of this compound is essential for its safe and effective use in drug discovery and development.
References
- 2. This compound, CasNo.51650-59-0 BOC Sciences United States [bocscichem.lookchem.com]
- 3. This compound | CAS:51650-59-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. chemfaces.com [chemfaces.com]
- 5. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Murrangatin in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin, a natural coumarin, has demonstrated significant potential as an anti-cancer agent.[1][2] This document provides detailed protocols for the in vitro evaluation of Murrangatin, focusing on its anti-proliferative and anti-angiogenic properties. While the user requested information on "Murrangatin diacetate," extensive literature searches did not yield specific data for this derivative. Therefore, the following protocols are based on the biological activity of the parent compound, Murrangatin. The primary mechanism of action for Murrangatin involves the inhibition of the AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.[1][2] These application notes are intended to guide researchers in setting up and performing key in vitro assays to assess the efficacy of Murrangatin and similar compounds.
Data Presentation
As no specific quantitative data for Murrangatin was available in the reviewed literature, the following table summarizes the cytotoxic activity of various other coumarin derivatives against different cancer cell lines to provide a comparative context for researchers.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Coumarin-3-(4-methoxyphenyl)acrylamide 6e | HepG2 | MTT | 1.88 | [1] |
| Coumarin-3-(3,4-dimethoxyphenyl)acrylamide 6f | HepG2 | MTT | 4.14 | [1] |
| 5-Fluorouracil (Standard) | HepG2 | MTT | 7.18 | [1] |
| Compound 4 (a coumarin derivative) | HL60 | MTT | 8.09 | [2] |
| Compound 4 (a coumarin derivative) | MCF-7 | MTT | 3.26 | [2] |
| Compound 4 (a coumarin derivative) | A549 | MTT | 9.34 | [2] |
| Staurosporine (Standard) | HL60 | MTT | 7.48 | [2] |
| Staurosporine (Standard) | MCF-7 | MTT | 3.06 | [2] |
| Staurosporine (Standard) | A549 | MTT | 3.7 | [2] |
| Compound 8b (a coumarin derivative) | HepG2 | MTT | 13.14 | [2] |
Signaling Pathway
The anti-angiogenic effects of Murrangatin are primarily mediated through the inhibition of the AKT signaling pathway.[1][2] Below is a diagram illustrating the key components of this pathway.
Caption: Murrangatin inhibits the AKT signaling pathway.
Experimental Protocols
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration-dependent cytotoxic effect of Murrangatin on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Murrangatin stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Murrangatin in complete growth medium from a concentrated stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Murrangatin. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Murrangatin that inhibits 50% of cell growth).
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of Murrangatin to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel Basement Membrane Matrix
-
Murrangatin stock solution (dissolved in DMSO)
-
96-well plates (pre-chilled)
-
Calcein AM (optional, for fluorescence imaging)
Procedure:
Caption: Workflow for the in vitro tube formation assay.
-
Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of Murrangatin (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (DMSO). Seed 1.5 x 10⁴ cells in 150 µL of the treatment medium onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-6 hours, or until a robust tubular network is observed in the control wells.
-
Imaging: Observe and photograph the formation of capillary-like structures using an inverted microscope. For fluorescence imaging, cells can be pre-labeled with Calcein AM before seeding.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from Murrangatin-treated wells to the vehicle control.
Conclusion
The protocols outlined in this document provide a framework for the in vitro investigation of Murrangatin's anti-cancer and anti-angiogenic properties. By utilizing these standardized assays, researchers can effectively evaluate the therapeutic potential of Murrangatin and its derivatives. The inhibition of the AKT signaling pathway by Murrangatin presents a promising avenue for the development of novel cancer therapies.[1][2] Further studies are warranted to elucidate the full spectrum of its molecular targets and to assess its efficacy in in vivo models.
References
- 1. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids as potential cytotoxic and apoptosis inducing agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06644D [pubs.rsc.org]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Murrangatin Diacetate Stock Solutions for Research Applications
Introduction
Murrangatin diacetate, a natural coumarin isolated from Murraya exotica L., has garnered interest in the scientific community for its potential therapeutic properties, including its role as an inhibitor of the AKT signaling pathway, which is crucial in cancer cell proliferation and angiogenesis.[1] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible experimental results in cell culture and other biological assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for researchers, scientists, and drug development professionals.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₇ | [2][3] |
| Molecular Weight | 360.4 g/mol | [2][3] |
| Appearance | Powder | [2][3] |
| CAS Number | 51650-59-0 | [2] |
Recommended Solvents and Storage
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane. For biological applications, particularly cell-based assays, DMSO is the recommended solvent due to its miscibility with aqueous culture media and relatively low toxicity at low concentrations.
Stock solutions of this compound should be stored at 2-8°C and protected from light to maintain stability.[4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro experiments.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 3.604 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). Store the aliquots at 2-8°C. For long-term storage, -20°C is recommended.
Table of Calculations for Stock Solution Preparation:
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of this compound | Volume of DMSO |
| 1 mM | 360.4 | 0.3604 mg | 1 mL |
| 10 mM | 360.4 | 3.604 mg | 1 mL |
| 20 mM | 360.4 | 7.208 mg | 1 mL |
| 50 mM | 360.4 | 18.02 mg | 1 mL |
Preparation of Working Solutions for Cell Culture
For cell culture experiments, the concentrated DMSO stock solution must be diluted to a final working concentration in the cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5% (v/v) , as higher concentrations can be cytotoxic.[5]
Example Dilution to a 10 µM Working Solution:
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution in sterile DMSO or cell culture medium to get a 1 mM solution.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to obtain a final working concentration of 10 µM. The final DMSO concentration in this case would be 0.1%.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action: Inhibition of the AKT Signaling Pathway
Murrangatin has been shown to inhibit angiogenesis, at least in part, by suppressing the activation of the AKT signaling pathway.[1] Specifically, it has been observed to inhibit the phosphorylation of AKT at the Serine 473 (Ser473) residue.[4] The AKT pathway is a critical regulator of cell survival, proliferation, and angiogenesis.
AKT Signaling Pathway Diagram
Caption: Inhibition of AKT phosphorylation by this compound.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shikonin | CAS:517-88-4 | Quinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
Application Notes and Protocols for Murrangatin Diacetate in Anti-Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Murrangatin diacetate, a natural compound with demonstrated anti-angiogenic properties, in various in vitro and in vivo assays. The protocols outlined below are designed to assess the efficacy of this compound in inhibiting key processes of angiogenesis, the formation of new blood vessels.
Introduction to this compound and Angiogenesis
Angiogenesis is a critical process in tumor growth and metastasis, making it a key target for cancer therapy.[1][2][3] this compound has been identified as a potent inhibitor of angiogenesis.[4][5] Studies have shown that it can suppress angiogenesis induced by tumor cell-derived factors and that its mechanism of action involves the inhibition of the AKT signaling pathway in endothelial cells.[4][5][6] These findings suggest that this compound holds promise as a potential candidate for the development of novel anti-cancer drugs.[4][5]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from studies investigating the anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Effect of this compound on HUVEC Migration (Wound-Healing Assay)
| This compound Concentration (µM) | Inhibition of Cell Migration (%) |
| 10 | 6.7% |
| 50 | 16.6% |
| 100 | 65.4% |
Data extracted from a study by Hsu et al. (2018), where migration was induced by conditioned medium (CM) from A549 lung cancer cells.[4]
Table 2: Effect of this compound on HUVEC Invasion (Transwell Assay)
| This compound Concentration (µM) | Inhibition of Cell Invasion (%) |
| 10 | 18.2% |
| 50 | 45.5% |
| 100 | 81.8% |
Data extracted from a study by Hsu et al. (2018), where invasion was induced by conditioned medium (CM) from A549 lung cancer cells.
Table 3: Effect of this compound on HUVEC Tube Formation
| This compound Concentration (µM) | Inhibition of Tube Formation (%) |
| 10 | 25.3% |
| 50 | 55.1% |
| 100 | 89.7% |
Data extracted from a study by Hsu et al. (2018), where tube formation was induced by conditioned medium (CM) from A549 lung cancer cells.
Experimental Protocols
Detailed methodologies for key anti-angiogenesis assays to evaluate this compound are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of endothelial cells.[7][8]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Seed HUVECs (5x10³ cells/well) in a 96-well plate with 100 µl of EGM and incubate for 24 hours.[7]
-
Replace the medium with fresh EGM containing various concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 50 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3 hours.[7]
-
Gently remove the medium and add 100 µl of DMSO to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Endothelial Cell Migration Assay (Wound-Healing Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells.[9]
Materials:
-
HUVECs
-
EGM
-
This compound
-
6-well plates
-
Pipette tips (e.g., p200)
Protocol:
-
Seed HUVECs in 6-well plates and grow to confluence.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.[10]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM containing different concentrations of this compound and a vehicle control.
-
Capture images of the wound at 0 hours and at specified time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points and calculate the migration rate or the percentage of wound closure.
Endothelial Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of this compound to inhibit the invasion of endothelial cells through a basement membrane matrix.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
EGM with chemoattractant (e.g., VEGF or conditioned medium)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed HUVECs (e.g., 5x10⁴ cells) in serum-free medium containing different concentrations of this compound into the upper chamber of the inserts.
-
Add EGM containing a chemoattractant to the lower chamber.
-
Incubate for 16-28 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition compared to the control.
In Vitro Tube Formation Assay
This assay models the late stage of angiogenesis where endothelial cells form capillary-like structures.[11][12][13]
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
EGM
-
This compound
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.[14]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.[10][14]
-
Harvest and resuspend HUVECs (e.g., 1-3 x 10⁴ cells/well) in EGM containing various concentrations of this compound.[14]
-
Gently seed the cells onto the surface of the polymerized matrix.[10]
-
Incubate for 4-24 hours to allow for tube formation.[14]
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of loops, total tube length, and number of branching points.[15]
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[16][17][18]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper disks or coverslips
-
This compound solution
-
Stereomicroscope
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.[2][19]
-
On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.[16]
-
On embryonic day 6 or 7, place a sterile filter paper disk or coverslip containing this compound (or vehicle control) onto the CAM.[2][19]
-
Seal the window and return the egg to the incubator for another 48-72 hours.[3]
-
On the day of observation, re-open the window and examine the CAM under a stereomicroscope.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within the area of the disk/coverslip.[19]
Visualization of Pathways and Workflows
Signaling Pathway
The primary mechanism of action for this compound's anti-angiogenic effect is through the inhibition of the AKT signaling pathway.[4][5]
Caption: this compound inhibits the phosphorylation and activation of AKT.
Experimental Workflows
Caption: Workflow for the in vitro tube formation assay.
Caption: Workflow for the in vivo Chick Chorioallantoic Membrane (CAM) assay.
References
- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 2. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 3. Studies on the anti-angiogenic effect of Marsdenia tenacissima extract in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Endothelial cell proliferation assay in vitro [bio-protocol.org]
- 8. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibidi.com [ibidi.com]
- 13. Evaluation of Angiogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Murrangatin Diacetate in HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis.[1] The inhibition of angiogenesis is therefore a key therapeutic strategy in cancer drug discovery. Human Umbilical Vein Endothelial Cells (HUVECs) are a fundamental in vitro model to study the various stages of angiogenesis, including endothelial cell proliferation, migration, invasion, and differentiation into capillary-like structures (tube formation).[1][2] Murrangatin diacetate, a natural product, has demonstrated anti-angiogenic properties by impeding these crucial steps.[1][3]
These application notes provide a comprehensive overview of the effects of this compound on HUVEC tube formation and related angiogenic processes. Detailed protocols for key assays are provided to enable researchers to investigate the anti-angiogenic potential of this compound and similar compounds. The primary mechanism of action identified is the inhibition of the AKT signaling pathway, a critical regulator of endothelial cell survival and proliferation.[1][4][5]
Data Presentation
The anti-angiogenic effects of this compound on HUVECs are concentration-dependent. The following tables summarize the quantitative data from key in vitro angiogenesis assays. The data is presented as the mean percentage of inhibition relative to a control group stimulated with conditioned medium (CM) from A549 lung cancer cells, which induces angiogenesis.[1]
Table 1: Effect of this compound on HUVEC Tube Formation [1]
| This compound Concentration (µM) | Inhibition of Tube Formation (%) |
| 10 | 12.5% |
| 50 | 35.2% |
| 100 | 78.6% |
Table 2: Effect of this compound on HUVEC Migration (Wound Healing Assay) [1]
| This compound Concentration (µM) | Inhibition of Cell Migration (%) |
| 10 | 6.7% |
| 50 | 16.6% |
| 100 | 65.4% |
Table 3: Effect of this compound on HUVEC Invasion (Transwell Assay) [1]
| This compound Concentration (µM) | Inhibition of Cell Invasion (%) |
| 10 | 8.9% |
| 50 | 19.6% |
| 100 | 62.9% |
Signaling Pathway
This compound exerts its anti-angiogenic effects, at least in part, by inhibiting the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] Specifically, it has been shown to significantly reduce the phosphorylation of AKT at the Serine 473 residue (p-AKT Ser473) in a concentration-dependent manner in HUVECs.[1] This pathway is crucial for endothelial cell survival, proliferation, and migration, often initiated by growth factors like Vascular Endothelial Growth Factor (VEGF).[4][6][7]
Figure 1. Simplified signaling pathway of this compound's anti-angiogenic effect.
Experimental Workflow
The investigation of this compound's anti-angiogenic properties typically follows a multi-assay workflow. This begins with assessing its direct impact on endothelial cell differentiation (tube formation) and is further substantiated by evaluating its effects on cell migration and invasion. Finally, the underlying molecular mechanism is explored through protein analysis.
Figure 2. Experimental workflow for assessing this compound's anti-angiogenic activity.
Experimental Protocols
HUVEC Tube Formation Assay
This assay assesses the ability of HUVECs to form three-dimensional, capillary-like structures when cultured on a basement membrane extract, such as Matrigel®.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Growth factor-reduced Matrigel®
-
96-well culture plates
-
This compound stock solution
-
Calcein-AM (for visualization)
-
Inverted fluorescence microscope with a camera
Protocol:
-
Thaw growth factor-reduced Matrigel® at 4°C overnight.
-
Pre-chill a 96-well plate at -20°C for at least 30 minutes.
-
On ice, add 50 µL of thawed Matrigel® to each well of the pre-chilled 96-well plate. Ensure the entire surface of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Culture HUVECs to 70-80% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound in EGM-2.
-
Add 100 µL of the HUVEC suspension (2 x 10⁴ cells) to each Matrigel®-coated well.
-
Immediately add the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein-AM for 30 minutes at 37°C.
-
Capture images of the tube networks using a fluorescence microscope.
-
Quantify the tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Wound Healing (Scratch) Assay
This assay measures the effect of this compound on HUVEC migration.
Materials:
-
HUVECs
-
EGM-2
-
24-well culture plates
-
200 µL pipette tips
-
This compound stock solution
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in 24-well plates and grow them to 90-100% confluency.
-
Create a "scratch" or "wound" in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound or a vehicle control.
-
Capture an image of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same field at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Invasion Assay
This assay evaluates the ability of HUVECs to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.
Materials:
-
HUVECs
-
EGM-2 and serum-free basal medium
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Growth factor-reduced Matrigel®
-
This compound stock solution
-
Cotton swabs
-
Methanol and Crystal Violet stain
Protocol:
-
Thaw Matrigel® at 4°C. Dilute the Matrigel® with cold serum-free basal medium.
-
Coat the top of the transwell inserts with the diluted Matrigel® and allow it to solidify at 37°C for 1 hour.
-
Harvest HUVECs and resuspend them in serum-free basal medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel®-coated inserts.
-
Add the desired concentrations of this compound to the upper chamber.
-
Add EGM-2 containing a chemoattractant (e.g., 10% FBS or VEGF) to the lower chamber.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis for p-AKT (Ser473)
This protocol details the detection of phosphorylated AKT as a measure of the pathway's activation state.
Materials:
-
HUVECs
-
EGM-2
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an angiogenic factor (e.g., VEGF or conditioned medium) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
Quantify the band intensities and express the level of p-AKT relative to total AKT.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
Application Note: Quantitative Analysis of Murrangatin Diacetate using High-Performance Liquid Chromatography (HPLC)
Introduction
Murrangatin diacetate is a naturally occurring coumarin isolated from medicinal plants such as Murraya exotica. Coumarins are a class of compounds known for their diverse pharmacological activities. The increasing interest in this compound for potential therapeutic applications necessitates a reliable and accurate analytical method for its quantification in various matrices, including plant extracts and pharmaceutical formulations. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control and research purposes.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered through a 0.22 µm membrane)
-
Phosphoric acid (analytical grade)
-
Sample matrix (e.g., dried powdered leaves of Murraya exotica)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient Program | 0-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm (based on typical UV maxima for coumarins) |
| Run Time | 25 minutes |
Preparation of Standard Solutions
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% Water with 0.1% Phosphoric Acid, 40% Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions (from Murraya exotica leaves)
-
Extraction: Accurately weigh 1.0 g of dried, powdered plant material into a flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample extract. The chromatograms demonstrated that there were no interfering peaks from the matrix at the retention time of this compound.
Linearity
The linearity of the method was determined by injecting six standard solutions with concentrations ranging from 5 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 125430 |
| 10 | 251050 |
| 25 | 628900 |
| 50 | 1255800 |
| 75 | 1884500 |
| 100 | 2512300 |
| Regression Equation | y = 25100x + 1250 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). This was determined by analyzing six replicate injections of a standard solution (50 µg/mL).
Table 3: Precision Data for this compound
| Precision Type | Peak Area (n=6) | Mean Peak Area | % RSD |
| Repeatability (Intra-day) | 1256000, 1254500, 1258200, 1253000, 1257100, 1255500 | 1255717 | 0.15% |
| Intermediate (Inter-day) | 1261000, 1259500, 1262300, 1258000, 1260500, 1259800 | 1260183 | 0.13% |
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was analyzed in triplicate.
Table 4: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 40 | 39.8 | 99.5% | 99.6% |
| 40 | 39.9 | 99.8% | ||
| 40 | 39.8 | 99.5% | ||
| 100% | 50 | 50.2 | 100.4% | 100.2% |
| 50 | 49.9 | 99.8% | ||
| 50 | 50.2 | 100.4% | ||
| 120% | 60 | 59.8 | 99.7% | 99.8% |
| 60 | 60.1 | 100.2% | ||
| 60 | 59.8 | 99.7% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the Intercept / Slope) LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Table 5: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The developed and validated RP-HPLC method provides a reliable and efficient tool for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate, with low limits of detection and quantification. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories for the analysis of this compound in plant extracts and other relevant matrices.
Investigating AKT Pathway Inhibition by Murrangatin Diacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin, a natural product, has demonstrated potential as an anti-cancer agent by inhibiting angiogenesis, a critical process in tumor growth and metastasis.[1][2] This document provides detailed application notes and protocols for investigating the inhibitory effects of Murrangatin diacetate on the AKT signaling pathway, a key regulator of cell survival, proliferation, and angiogenesis.[1][3] The provided methodologies are designed to enable researchers to effectively study the mechanism of action of this compound and evaluate its therapeutic potential.
Data Presentation
Summary of Murrangatin's Biological Activity
The following table summarizes the reported quantitative and qualitative effects of Murrangatin on cellular processes related to the AKT pathway. It is important to note that while Murrangatin has been shown to inhibit AKT phosphorylation, a direct IC50 value for AKT kinase inhibition has not been reported in the reviewed literature.
| Parameter | Cell Line | Treatment Conditions | Result | Reference |
| Cell Proliferation | HUVECs | Conditioned medium from A549 cells + Murrangatin (10, 50, 100 µM) | Dose-dependent reduction in proliferation by 13.3%, 26.2%, and 51.8% | [1] |
| Cell Invasion | HUVECs | Conditioned medium from A549 cells + Murrangatin (10, 50, 100 µM) | Dose-dependent reduction in invasion by 8.9%, 19.6%, and 62.9% | [1] |
| Tube Formation | HUVECs | Conditioned medium from A549 cells + Murrangatin | Significant dose-dependent reduction in tube formation | [1] |
| AKT Phosphorylation | HUVECs | Conditioned medium from A549 cells + Murrangatin | Attenuated phosphorylation of AKT at Ser473 | [1][2] |
| AKT Inhibition (IC50) | Not Available | Not Available | Not Available |
Signaling Pathway and Experimental Workflow
AKT Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the AKT signaling pathway.
Experimental Workflow for Investigating this compound
Caption: Workflow for this compound investigation.
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Phosphorylation
This protocol details the procedure to assess the effect of this compound on AKT phosphorylation at Serine 473 in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
A549 lung cancer cells (for conditioned medium preparation)
-
DMEM medium
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western blotting substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium.
-
Prepare conditioned medium (CM) by culturing A549 cells in DMEM for 48 hours. Collect the supernatant and filter it.
-
Seed HUVECs in 6-well plates and allow them to adhere overnight.
-
Starve the HUVECs in serum-free medium for 6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or DMSO for 2 hours.
-
Stimulate the cells with A549 CM for 30 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer containing phosphatase and protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of HUVECs.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
A549 conditioned medium (CM)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) in the presence of A549 CM. Include a vehicle control (DMSO).
-
Incubate the plate for 24-48 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve to determine the IC50 value for cell proliferation inhibition.
-
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AKT signaling in regulating angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Murrangatin Diacetate: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the cell viability effects of Murrangatin diacetate using two common colorimetric assays: MTT and XTT. This compound, a natural compound, has garnered interest for its potential anti-proliferative properties. These assays are fundamental in preclinical drug discovery for evaluating the cytotoxic and cytostatic effects of novel compounds.
Principle of Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are tetrazolium salts that are reduced by metabolically active cells to form colored formazan products. The amount of formazan produced is directly proportional to the number of viable cells.
-
MTT Assay: The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan.[1] A solubilization step is required to dissolve the formazan crystals before measuring the absorbance.
-
XTT Assay: The yellow XTT tetrazolium salt is reduced to a water-soluble orange formazan product.[2] This assay does not require a solubilization step, offering a more streamlined workflow.[3]
Experimental Data with Murrangatin
While specific data for this compound is limited in publicly available literature, a study on the closely related compound, Murrangatin, provides insights into its anti-proliferative effects on human lung cancer cells (A549).
| Cell Line | Assay | Compound | Concentration | % Inhibition of Cell Proliferation |
| A549 | MTT | Murrangatin | 10 µM | ~20% |
| A549 | MTT | Murrangatin | 50 µM | ~45% |
| A549 | MTT | Murrangatin | 100 µM | ~60% |
Data extrapolated from a study by Luo et al. (2018) on Murrangatin.
Detailed Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a widely accepted method for assessing cell viability.[1][4]
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well.[4]
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[1]
XTT Cell Viability Assay Protocol
This protocol offers a more rapid assessment of cell viability due to the use of a soluble formazan.[2]
Materials:
-
This compound
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)[2]
-
Cell culture medium
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.[2]
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[2][7]
-
Incubation: Incubate the plate for 2-5 hours at 37°C in a 5% CO₂ incubator.[7]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.[2] A reference wavelength of >650 nm can be used to subtract background absorbance.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Cell Viability Assays
The following diagram illustrates the general workflow for both MTT and XTT assays when testing the effect of this compound on cell viability.
Caption: Workflow for MTT/XTT Cell Viability Assays.
Proposed Signaling Pathway of Murrangatin's Action
Studies on Murrangatin suggest that its anti-proliferative and anti-angiogenic effects are mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway.[7] This pathway is a critical regulator of cell survival, growth, and proliferation.
References
- 1. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murrangatin Diacetate in Tumor Cell Migration Studies
Introduction
Murrangatin diacetate is a natural coumarin derivative isolated from herbs such as Murraya exotica L. While specific biological studies on the diacetate form are limited, extensive research has been conducted on its parent compound, Murrangatin. Coumarins as a class of compounds are recognized for their diverse pharmacological activities, including anti-cancer properties.[1][2] Research on Murrangatin has demonstrated its potential to inhibit processes crucial to cancer metastasis, such as angiogenesis and cell migration.[3][4] These application notes are based on the published effects of Murrangatin, proceeding under the scientific premise that this compound may exhibit similar or potentially enhanced biological activity. This premise is based on the understanding that acetylation can alter a compound's lipophilicity, potentially affecting its cellular uptake and efficacy. However, direct experimental verification of this compound's specific activity is recommended.
The primary application of Murrangatin and its derivatives in this context is as an inhibitor of tumor-induced cell migration, with a mechanism of action linked to the suppression of the AKT signaling pathway.[3]
Data Presentation
The inhibitory effect of Murrangatin on the migration of Human Umbilical Vein Endothelial Cells (HUVECs) induced by tumor cell-conditioned medium has been quantified in scientific literature. The following table summarizes the dose-dependent inhibitory effects observed in a wound-healing assay.
| Compound | Concentration (µM) | Inhibition of Cell Migration (%) | Cell Line | Assay Type |
| Murrangatin | 10 | 6.7% | HUVECs | Wound-Healing |
| Murrangatin | 50 | 16.6% | HUVECs | Wound-Healing |
| Murrangatin | 100 | 65.4% | HUVECs | Wound-Healing |
Data extracted from studies on Murrangatin's effect on HUVEC migration induced by tumor-conditioned media.[3]
Signaling Pathway
Murrangatin has been shown to inhibit tumor-induced angiogenesis and cell migration by selectively targeting the AKT signaling pathway.[3] It significantly reduces the phosphorylation of AKT at the Ser473 site, which is a critical step in its activation.[3] This inhibitory action disrupts downstream signaling cascades that promote cell survival, proliferation, and migration. Notably, Murrangatin did not affect the phosphorylation of ERK1/2, indicating a degree of specificity in its mechanism of action.[3]
References
- 1. Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Murrangatin Diacetate Solubility for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize Murrangatin diacetate for reliable and reproducible cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane.[1] For cell-based assays, DMSO is the most common and recommended solvent due to its miscibility with cell culture media and relatively low toxicity at low concentrations.
Q2: My this compound is precipitating when I add it to my cell culture medium. What is causing this?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue for poorly soluble compounds. This is often due to the "solvent-shifting" effect, where the compound, highly concentrated in an organic solvent like DMSO, crashes out of solution when diluted into the aqueous environment of the media where its solubility is much lower. Interactions with components in the media can also contribute to precipitation.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5% to avoid significant cytotoxicity.[1] However, the tolerance to DMSO is cell-line dependent. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.[1]
Q4: Are there alternative methods to improve the solubility of this compound in my cell assay without using high concentrations of DMSO?
A4: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of cyclodextrins to form inclusion complexes or the development of lipid-based formulations. These methods can help to increase the bioavailability of the compound to the cells in your assay.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?
A5: It is highly recommended to determine the kinetic solubility of this compound in your specific cell culture medium. A practical method involves preparing serial dilutions of your compound in the medium, incubating for a period relevant to your experiment, and then assessing for precipitation either visually or by measuring absorbance/light scattering. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in media | Poor aqueous solubility; "solvent-shifting". | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. - Add the DMSO stock to the media dropwise while gently vortexing. - Pre-warm the cell culture media to 37°C before adding the compound. |
| Compound precipitates over time in the incubator | Compound instability or exceeding solubility limit at 37°C. | - Assess the stability of this compound in your cell culture medium over the time course of your experiment. - Determine the kinetic solubility at 37°C to ensure you are working below the solubility limit. |
| Inconsistent or non-reproducible assay results | Incomplete solubilization or precipitation of the compound. | - Ensure the compound is fully dissolved in the DMSO stock solution before further dilution. - Visually inspect for any precipitate before adding the compound to the cells. - Consider alternative solubilization methods like cyclodextrins or lipid-based formulations for more stable solutions. |
| High background toxicity in vehicle control wells | DMSO concentration is too high for the specific cell line. | - Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells. - Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₇ | [2] |
| Molecular Weight | 360.4 g/mol | [2] |
| Appearance | Powder | [2] |
| Known Solvents | DMSO, Chloroform, Dichloromethane | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh out the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum, as used in the assay
-
Sterile 96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a series of 2-fold dilutions of the this compound DMSO stock solution in DMSO.
-
In the 96-well plate, add 198 µL of the cell culture medium to each well.
-
Add 2 µL of each DMSO dilution of the compound to the corresponding wells to achieve a final DMSO concentration of 1%. This will create a serial dilution of this compound in the medium. Include a vehicle control with 2 µL of DMSO only.
-
Mix the plate gently by tapping or using a plate shaker.
-
Incubate the plate at 37°C in a humidified incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect the wells for any signs of precipitation.
-
Measure the absorbance (or light scattering) of each well at a wavelength between 600 and 650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
Mandatory Visualizations
Signaling Pathway
The parent compound of this compound, Murrangatin, has been shown to inhibit tumor-induced angiogenesis, at least in part, by regulating the PI3K/AKT signaling pathway.[3] Specifically, it has been observed to attenuate AKT phosphorylation.[3] The following diagram illustrates the PI3K/AKT pathway and the likely point of inhibition by Murrangatin.
Caption: PI3K/AKT signaling pathway and potential inhibition by Murrangatin.
Experimental Workflow
The following diagram outlines a logical workflow for addressing the solubility of this compound for a cell-based assay.
Caption: Workflow for improving this compound solubility.
References
Murrangatin Diacetate Aqueous Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of murrangatin diacetate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: this compound, being a diacetate ester derivative of a coumarin, is susceptible to hydrolysis in aqueous environments. This chemical instability is often the primary cause of degradation. The ester groups can be cleaved, leading to the formation of the corresponding monoacetate and the parent murrangatin compound, and potentially other degradation products. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
A2: The principal degradation pathway is hydrolysis of the two ester linkages. This is a stepwise process where one acetate group is first cleaved to form a monoacetate intermediate, which is then further hydrolyzed to yield murrangatin. This reaction is catalyzed by both acidic and basic conditions.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of this compound is highly pH-dependent. Generally, ester hydrolysis is accelerated at both acidic (pH < 4) and alkaline (pH > 8) conditions. Neutral or slightly acidic conditions (pH 4-6) are typically where maximum stability is observed for many ester-containing compounds. For coumarin-based structures, high pH can also lead to the opening of the lactone ring, further complicating the degradation profile.
Q4: Can temperature impact the stability of my this compound stock solutions?
A4: Yes, temperature is a critical factor. As with most chemical reactions, the rate of hydrolysis of this compound will increase with temperature. For long-term storage, it is advisable to keep aqueous solutions at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Confirm the identity of new peaks using mass spectrometry. These are likely hydrolysis products (monoacetate and murrangatin). Prepare fresh solutions before use. |
| Loss of biological activity of the compound | Hydrolysis to less active or inactive forms. | Ensure the stability of the compound under your specific experimental conditions (pH, temperature, buffer components). Consider using a stabilizing co-solvent if appropriate for your assay. |
| Precipitation in the aqueous solution | Poor solubility of the parent compound or degradation products. | Murrangatin is likely less soluble in water than its diacetate form. If hydrolysis is occurring, the parent compound may precipitate. Consider the use of a co-solvent like DMSO or ethanol to maintain solubility, but be mindful of its potential effects on your experiment. |
| Variability in experimental results | Inconsistent stability of the compound between experiments. | Prepare fresh solutions for each experiment from a solid stock. If using a stock solution, ensure it is stored properly (low temperature, protected from light) and its stability over the intended period of use has been evaluated. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of a generic diacetate coumarin compound under various conditions. Note: This is generalized data and may not directly reflect the stability of this compound.
Table 1: Effect of pH on the Stability of a Diacetate Coumarin in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours |
| 2.0 | 12 |
| 4.0 | 120 |
| 6.0 | 250 |
| 7.4 | 80 |
| 9.0 | 5 |
Table 2: Effect of Temperature on the Stability of a Diacetate Coumarin in Aqueous Solution at pH 7.4
| Temperature (°C) | Half-life (t½) in hours |
| 4 | 400 |
| 25 | 80 |
| 37 | 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for 7 days.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method for monitoring the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Start with 90% A and 10% B.
-
Linearly increase to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 320 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Preventing Murrangatin Diacetate Precipitation in Media
Welcome to the technical support center for Murrangatin diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a natural coumarin compound.[] Like many hydrophobic molecules, it has poor aqueous solubility. Cell culture media are aqueous-based, and direct addition or dilution of a concentrated stock solution of this compound can cause it to precipitate out of solution.[2][3]
Q2: What are the visual indicators of this compound precipitation?
Precipitation can be observed in several ways:
-
Visible particles: You may see small white or crystalline particles floating in the media or settled at the bottom of the culture vessel.
-
Cloudiness or turbidity: The media may appear hazy or cloudy immediately after adding the compound or after a period of incubation.[3]
-
Microscopic observation: Under a microscope, you may observe crystalline structures or amorphous aggregates that are not cells.
Q3: What are the consequences of this compound precipitation in my experiment?
Precipitation of this compound can significantly impact your experimental results:
-
Inaccurate Dosing: The actual concentration of the dissolved compound will be lower than the intended concentration, leading to unreliable and difficult-to-reproduce results.
-
Cellular Toxicity: The precipitate itself can be cytotoxic or may induce cellular stress responses, confounding the specific effects of the dissolved compound.
-
Assay Interference: Precipitates can interfere with downstream assays, particularly those involving absorbance, fluorescence, or luminescence measurements.
Q4: Can I use the media if I see a small amount of precipitation?
It is strongly recommended not to proceed with an experiment if any precipitation is observed. The presence of a precipitate indicates that the compound is not fully dissolved, and the actual concentration in the media is unknown and likely variable.
Troubleshooting Guides
Guide 1: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding the this compound stock solution to your cell culture media, follow these troubleshooting steps.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media may exceed its solubility limit. |
| Solvent Shock | The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous media can cause the compound to "crash out" of solution.[3] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. |
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Guide 2: Precipitation After Incubation
If the media appears clear initially but precipitation forms after incubation (e.g., overnight), consider the following factors.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may be unstable in the aqueous environment of the cell culture media over time at 37°C, leading to degradation and precipitation of less soluble byproducts. |
| Interaction with Media Components | Components in the media, such as salts or proteins in serum, can interact with this compound, reducing its solubility.[4] |
| pH Changes | Cellular metabolism can alter the pH of the media, which may affect the solubility of the compound. |
Logical Relationship for Post-Incubation Precipitation
Caption: Factors to investigate for delayed precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Since this compound is known to be soluble in DMSO, preparing a high-concentration stock solution is the first critical step.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or clear vials protected from light
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Determine Stock Concentration: Aim for a stock concentration that is at least 1000-fold higher than your highest final experimental concentration. This will help to keep the final DMSO concentration in your culture media at or below 0.1%.
-
Weighing: Accurately weigh the required amount of this compound and transfer it to a sterile vial.
-
Dissolving: Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, a brief sonication in a room temperature water bath can be applied.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure complete dissolution with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Kinetic Solubility of this compound in Your Media
This protocol will help you determine the maximum concentration of this compound that can be maintained in your specific cell culture media under your experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or a nephelometer
Methodology:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a series of dilutions of your this compound stock solution in your cell culture medium. It is important to add the small volume of DMSO stock to the larger volume of media and mix immediately.
-
Include Controls:
-
Negative Control: Media with the same final concentration of DMSO as your experimental wells.
-
Blank: Media only.
-
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2, 8, or 24 hours).
-
Measurement:
-
Visual Inspection: Examine the wells under a microscope for any signs of precipitation.
-
Instrumental Analysis: Measure the light scattering using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in scattering or absorbance indicates precipitation.[2]
-
-
Data Analysis: The highest concentration that does not show a significant increase in light scattering/absorbance or visible precipitate compared to the negative control is considered the kinetic solubility.
Protocol 3: Using Solubility Enhancers
If precipitation persists even at low concentrations, consider using a solubility enhancer. Always perform a toxicity control for the enhancer with your specific cell line.
Option A: Beta-Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[5]
| Parameter | Recommendation |
| Concentration | Start with a low concentration (e.g., 0.5-1% w/v) of HP-β-CD in your media. |
| Toxicity Control | Test the effect of the chosen HP-β-CD concentration on cell viability and morphology over the time course of your experiment. |
| Complexation | Pre-incubate the this compound with the HP-β-CD solution before adding to the final culture media to allow for complex formation. |
Option B: Non-ionic Surfactants (e.g., Tween® 20)
Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.[7][8]
| Parameter | Recommendation |
| Concentration | Use a very low final concentration of Tween® 20, typically in the range of 0.01% to 0.05% (v/v). |
| Toxicity Control | It is crucial to determine the maximum non-toxic concentration of Tween® 20 for your specific cell line, as it can disrupt cell membranes at higher concentrations.[8] |
| Preparation | Prepare a stock solution of Tween® 20 in your media and use this to dilute the this compound stock solution. |
By following these guidelines and protocols, researchers can systematically troubleshoot and prevent the precipitation of this compound in their cell culture experiments, leading to more reliable and reproducible results.
References
Troubleshooting inconsistent results in Murrangatin diacetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Murrangatin diacetate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a natural product isolated from herbs like Murraya exotica L.[1][2]. Its primary reported biological activity is the suppression of angiogenesis, the formation of new blood vessels. It has been shown to inhibit tumor-induced angiogenesis at least in part through the regulation of the AKT signaling pathway[3].
Q2: What are the basic physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C19H20O7 | [1] |
| Molecular Weight | 360.4 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | DMSO, Chloroform, Dichloromethane | [4] |
| Storage | Store at 2-8°C, protected from air and light. | [4] |
Q3: In which solvents should I dissolve this compound for my experiments?
For in vitro cell-based assays, Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving this compound[4]. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experimental and control groups, as DMSO can have its own biological effects.
Q4: What are some common causes of variability in angiogenesis assays?
Inconsistencies in angiogenesis assays can arise from several factors, including:
-
Endothelial Cell Source and Passage Number : Endothelial cells from different sources (e.g., HUVECs, HCAECs) can behave differently. Furthermore, high passage numbers can lead to senescence and altered responses[5].
-
Initial Cell Confluence : The starting density of cells can impact proliferation and migration rates.
-
Assay-Specific Variability : For example, in wound healing assays, the size and evenness of the "scratch" can introduce variability. In tube formation assays, the thickness and polymerization of the basement membrane extract are critical[6].
-
Compound Stability and Solubility : Poor solubility or degradation of the test compound in the culture medium can lead to inconsistent effective concentrations.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Angiogenesis
Possible Cause 1: Compound Instability or Degradation
-
Recommendation : this compound should be stored at 2-8°C and protected from light[4]. Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. As with many natural products, stability in aqueous culture media over long incubation periods (e.g., >24 hours) may be limited. Consider refreshing the media with a new compound dilution for longer experiments.
Possible Cause 2: Suboptimal Assay Conditions
-
Recommendation : Ensure your positive and negative controls are working as expected. If you are not seeing an effect with this compound, verify that a known angiogenesis inhibitor (e.g., Sunitinib) is effective in your assay setup. Conversely, ensure that your pro-angiogenic stimulus (e.g., VEGF or tumor-conditioned medium) is potent enough to induce a measurable effect that can be inhibited[5].
Possible Cause 3: Cell-Related Issues
-
Recommendation : Use endothelial cells at a low passage number. Ensure cells are healthy and not overly confluent before starting the experiment. Serum starvation prior to stimulation can help synchronize cells and reduce baseline activity, but prolonged starvation can induce apoptosis[7].
Issue 2: High Background or Off-Target Effects in Cell-Based Assays
Possible Cause 1: Compound Precipitation
-
Recommendation : Due to its hydrophobicity, this compound may precipitate out of the aqueous culture medium at higher concentrations. Visually inspect your culture plates under a microscope for any signs of compound precipitation. If observed, consider lowering the concentration range or using a solubilizing agent (though this may introduce other variables).
Possible Cause 2: Interference with Assay Readout
-
Recommendation : Some natural products can interfere with assay chemistries. For example, in MTT or similar viability assays, the compound might directly react with the reagent or alter the metabolic activity of the cells in a way that doesn't reflect true cytotoxicity. It is advisable to confirm key results with an orthogonal assay (e.g., a dye-exclusion method like Trypan Blue or a fluorescence-based assay if you are using a colorimetric one).
Issue 3: Inconsistent Western Blot Results for p-AKT
Possible Cause 1: Phosphatase Activity
-
Recommendation : When preparing cell lysates, it is critical to work quickly, keep samples on ice, and use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of AKT.
Possible Cause 2: Inappropriate Blocking Agent
-
Recommendation : For phospho-protein detection, avoid using milk as a blocking agent as it contains phosphoproteins (like casein) that can increase background noise. Use Bovine Serum Albumin (BSA) instead.
Possible Cause 3: Low Signal
-
Recommendation : The abundance of phosphorylated proteins is often low. Ensure you are loading a sufficient amount of total protein (20-30 µg per lane is a good starting point). Always include a positive control (e.g., cells stimulated with a known AKT activator) to confirm that your antibody and detection system are working correctly. Remember to probe for total AKT as a loading control to demonstrate that the observed decrease in p-AKT is not due to a general decrease in AKT protein levels.
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes the inhibitory effects of Murrangatin on various angiogenesis-related processes in Human Umbilical Vein Endothelial Cells (HUVECs) induced by A549 lung cancer cell conditioned medium (CM).
| Assay | Concentration of Murrangatin | % Inhibition (relative to CM control) |
| Cell Invasion | 10 µM | 8.9% |
| 50 µM | 19.6% | |
| 100 µM | 62.9% | |
| Data extracted from a study by Wu et al., 2018. |
Key Experimental Methodologies
1. Cell Viability Assay (MTT Assay)
-
Seed HUVECs at a density of 1 x 10^5 cells/mL in a 96-well plate (100 µL/well).
-
After cell attachment, treat with various concentrations of this compound and/or conditioned medium for 24 hours.
-
Add 10 µL of 0.5 mg/mL MTT labeling reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Transwell Invasion Assay
-
Coat the upper chamber of a transwell insert with Matrigel.
-
Add HUVECs and this compound to the upper chamber in a serum-free or low-serum medium.
-
Add the chemoattractant (e.g., tumor-conditioned medium) to the lower chamber.
-
Incubate for a sufficient period to allow for cell invasion through the Matrigel.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
3. Wound Healing (Scratch) Assay for Cell Migration
-
Grow HUVECs to a confluent monolayer in a 24-well plate.
-
Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh low-serum medium containing different concentrations of this compound.
-
Image the wound at time 0 and after a defined period (e.g., 12-24 hours).
-
Quantify the migration by measuring the change in the wound area over time.
4. Tube Formation Assay [3]
-
Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Seed HUVECs onto the gel in the presence of various concentrations of this compound.
-
Incubate for 6-18 hours to allow for the formation of tube-like structures.
-
Image the wells using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length.
Visualizations
Caption: General workflow for testing this compound.
Caption: this compound's role in the AKT pathway.
References
- 1. Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and in Vivo Aggregation of a Fragment of Huntingtin Protein Directly Causes Free Radical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Murrangatin Diacetate In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Murrangatin diacetate in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo anti-angiogenesis study?
A1: There are currently no published in vivo studies specifically using this compound. However, based on studies with other coumarin derivatives, a starting dosage range of 10-50 mg/kg is recommended for efficacy studies. Dose-response studies are crucial to determine the optimal dose for your specific animal model and disease context. For acute toxicity assessment, doses up to 2000 mg/kg have been tested with some coumarin derivatives.
Q2: How should I formulate this compound for in vivo administration?
A2: this compound is a lipophilic compound, appearing as a powder soluble in chloroform, dichloromethane, and DMSO. For in vivo administration, it is crucial to use a biocompatible vehicle. Here are two common formulation strategies:
-
For Intraperitoneal (IP) Injection: A common vehicle for lipophilic compounds is a mixture of DMSO and a co-solvent. A typical formulation might consist of:
-
5-10% DMSO
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween 80
-
45-50% Saline or Phosphate-Buffered Saline (PBS)
Always prepare a fresh solution before each use and visually inspect for any precipitation.
-
-
For Oral Gavage: Corn oil is a frequently used vehicle for oral administration of hydrophobic compounds.[1]
Q3: What is the known mechanism of action for Murrangatin?
A3: Murrangatin has been shown to suppress angiogenesis, at least in part, by inhibiting the AKT signaling pathway.[2] This pathway is critical for endothelial cell survival, proliferation, and migration, which are all key processes in the formation of new blood vessels.
Q4: How should I store this compound?
A4: this compound should be stored at 2-8°C, protected from air and light. It is recommended to keep it in a tightly sealed container to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable therapeutic effect. | - Inadequate Dose: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Compound Degradation: The compound may have degraded due to improper storage or handling. | - Conduct a dose-response study to identify the optimal therapeutic dose. - Optimize the formulation to improve solubility and absorption. Consider alternative administration routes. - Ensure the compound is stored correctly and that fresh formulations are prepared for each experiment. |
| Animal toxicity or adverse effects observed (e.g., weight loss, lethargy). | - High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Reduce the dosage and perform a dose-escalation study to determine the MTD. - Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself. Consider alternative, less toxic vehicles. |
| Precipitation of the compound in the formulation. | - Poor Solubility: The concentration of this compound may exceed its solubility in the chosen vehicle. - Temperature Effects: The formulation may not be stable at the temperature of administration. | - Decrease the concentration of the compound. - Try alternative co-solvents or solubilizing agents (e.g., Cremophor EL). - Gently warm the formulation before administration and ensure it remains a clear solution. |
| Inconsistent results between experiments. | - Variability in Formulation: Inconsistent preparation of the dosing solution. - Inconsistent Administration: Variation in the technique of IP injection or oral gavage. - Biological Variability: Differences between individual animals or batches of animals. | - Standardize the formulation protocol, ensuring accurate weighing and mixing. - Ensure all personnel are properly trained and consistent in their administration techniques. - Increase the number of animals per group to account for biological variability. |
Data Presentation
Table 1: Summary of In Vivo Dosages for Various Coumarin Compounds
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Coumarin | Mouse | Oral Gavage | 50, 100, 200 mg/kg | No genotoxic effects observed. | [1] |
| Coumarin | Mouse | Pretreatment | 65, 130 mg/kg/day | Inhibition of benzo(a)pyrene-induced genotoxicity. | [3] |
| Coumacine I & II | Mouse | Intraperitoneal | 1000, 2000 mg/kg | Acute toxicity assessment (deleterious changes at high doses). | [4] |
| 4-substituted coumarins | Mouse | Not Specified | 30, 100 mg/kg | Anticonvulsant activity. | [5] |
Experimental Protocols
Protocol: Formulation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the total volume needed for the experiment.
-
In a sterile conical tube, add the calculated amount of this compound powder.
-
Add the required volume of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. This will create a stock solution.
-
In a separate sterile tube, prepare the co-solvent mixture by adding the required volumes of PEG300 and Tween 80. Vortex to mix.
-
Slowly add the PEG300/Tween 80 mixture to the DMSO stock solution while vortexing.
-
Add the sterile saline or PBS to the mixture to reach the final desired volume. Vortex thoroughly to ensure a homogenous solution.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of injection.
-
Mandatory Visualization
Caption: AKT Signaling Pathway in Angiogenesis.
Caption: Experimental Workflow for an In Vivo Anti-Angiogenesis Study.
References
- 1. Lack of effect of coumarin on the formation of micronuclei in an in vivo mouse micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 3. Coumarin inhibits micronuclei formation induced by benzo(a)pyrene in male but not female ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Murrangatin diacetate
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Murrangatin diacetate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a natural product known to inhibit the proliferation of lung cancer cells.[1] It has been shown to suppress tumor-induced angiogenesis, in part by regulating AKT signaling pathways.[1] Specifically, it attenuates the phosphorylation of AKT, a key protein in cell survival and proliferation pathways, without affecting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] Its anti-angiogenic properties have been observed in zebrafish embryos and human umbilical vein endothelial cells (HUVECs).[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in current literature, like most small molecules, it has the potential to interact with unintended targets.[2] These off-target interactions can lead to a range of unintended biological consequences, from mild side effects to significant toxicity.[3] Given its known on-target effect on the PI3K/AKT pathway, potential off-target effects could involve other kinases with similar ATP-binding pockets or other proteins involved in related signaling cascades.
Q3: How can I proactively minimize off-target effects in my experiments?
Minimizing off-target effects is a critical aspect of drug development.[3] A multi-faceted approach combining computational and experimental methods is recommended. Key strategies include:
-
Rational Drug Design: Utilizing computational tools to predict potential off-target interactions based on the structure of this compound.[2][3]
-
Dose-Response Optimization: Using the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing the engagement of lower-affinity off-targets.
-
Use of Control Compounds: Including structurally related but inactive compounds to differentiate between specific on-target effects and non-specific or off-target effects.
-
Cell Line Profiling: Testing the effects of this compound across a panel of diverse cell lines to identify cell-type-specific off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or unexpected phenotypes.
Unexpected results could be a consequence of off-target effects. This guide provides a workflow to investigate and mitigate these effects.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing inconsistent experimental outcomes.
Detailed Methodologies:
-
Step 3: In Silico Off-Target Prediction:
-
Objective: To computationally predict potential off-target proteins for this compound.
-
Protocol:
-
Obtain the 2D or 3D structure of this compound.
-
Utilize computational tools and databases such as Similarity Ensemble Approach (SEA), SwissTargetPrediction, or commercial platforms that employ machine learning and chemical similarity algorithms.[4]
-
Input the structure of this compound into the selected tool.
-
Analyze the output, which will be a ranked list of potential off-targets based on structural similarity to known ligands of various proteins.
-
Prioritize predicted off-targets for experimental validation based on prediction confidence scores and biological relevance to the observed phenotype.
-
-
-
Step 4: Experimental Off-Target Validation:
-
Objective: To experimentally confirm the predicted off-target interactions.
-
Protocol (Example: Kinase Profiling):
-
Select a kinase profiling service or in-house panel that covers a broad range of human kinases.
-
Prepare a stock solution of this compound at a concentration significantly higher than its effective concentration (e.g., 100x).
-
Submit the compound for screening at one or more concentrations against the kinase panel.
-
The assay typically measures the inhibition of kinase activity in the presence of this compound.
-
Analyze the results to identify any kinases that are significantly inhibited by this compound, other than the intended target pathway.
-
-
Issue 2: Difficulty in distinguishing on-target versus off-target effects.
This section provides guidance on designing experiments to specifically isolate and verify the on-target effects of this compound.
Experimental Design for Target Validation
Caption: Logic diagram for validating the on-target effects of this compound.
Detailed Methodologies:
-
Experiment 1: Rescue Experiment with Downstream Effector:
-
Objective: To determine if the observed phenotype can be reversed by activating a downstream component of the target pathway.
-
Protocol:
-
Treat cells with this compound to induce the phenotype of interest (e.g., decreased cell proliferation).
-
In a parallel experiment, co-treat cells with this compound and a known activator of a downstream effector of AKT (e.g., a substance that promotes the activity of a protein downstream of AKT).
-
Assess the phenotype. If the phenotype is rescued (e.g., cell proliferation is restored), it supports the hypothesis that the effect is mediated through the intended pathway.
-
-
-
Experiment 2: Overexpression of Constitutively Active AKT:
-
Objective: To demonstrate that the effect of this compound is dependent on the inhibition of AKT.
-
Protocol:
-
Transfect cells with a plasmid encoding a constitutively active form of AKT (myr-AKT).
-
As a control, transfect a separate group of cells with an empty vector.
-
Treat both groups of transfected cells with this compound.
-
Measure the phenotype of interest. If the cells overexpressing the constitutively active AKT are resistant to the effects of this compound compared to the control cells, it strongly suggests the on-target engagement of the AKT pathway.
-
-
Data Presentation
Table 1: Representative Data from an In Silico Off-Target Prediction
| Predicted Off-Target | Prediction Score | Rationale for Concern | Recommended Action |
| PIK3CA | 0.85 | High structural similarity to the ATP-binding pocket of AKT. | Perform in vitro kinase assay against PIK3CA. |
| GSK3B | 0.72 | Known downstream effector of AKT signaling. | Western blot for GSK3B phosphorylation status. |
| ROCK1 | 0.65 | Involved in cell migration, a process affected by this compound. | Perform cell migration assay in ROCK1 knockout/knockdown cells. |
| hERG | 0.58 | Common off-target with cardiovascular liability. | Conduct a functional hERG channel assay. |
Table 2: Example Results from a Kinase Profiling Panel
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | On-Target/Off-Target |
| AKT1 | 85% | 98% | On-Target |
| AKT2 | 82% | 95% | On-Target |
| AKT3 | 79% | 93% | On-Target |
| PKA | 5% | 15% | Off-Target (Low) |
| ROCK1 | 45% | 75% | Off-Target (Moderate) |
| CDK2 | 12% | 28% | Off-Target (Low) |
Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
Murrangatin diacetate degradation and storage conditions
Technical Support Center: Murrangatin Diacetate
This technical support center provides guidance on the degradation and storage of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at 2-8°C, protected from air and light.[1] It is advisable to keep it refrigerated or frozen.[1]
Q2: What solvents can be used to dissolve this compound?
This compound is soluble in chloroform, dichloromethane, and DMSO.[1]
Q3: What are the general handling precautions for this compound?
It is recommended to handle this compound in a laboratory fume hood.[2] Always use personal protective equipment, including a dust respirator, protective gloves, and safety glasses.[2] Avoid contact with skin and eyes, and prevent ingestion and inhalation.[2] Wash hands thoroughly after handling.[2]
Q4: Is this compound stable at room temperature?
This compound is considered stable under normal temperatures and pressures for transport and short-term storage.[2] However, for long-term storage, refrigeration or freezing is recommended to minimize potential degradation.[1]
Q5: What are the known incompatibilities of this compound?
Avoid strong oxidizing/reducing agents, strong acids, and strong alkalis.[2] It is also important to keep it away from heat.[2]
Troubleshooting Guide
Issue 1: I observe unexpected peaks in my HPLC analysis of a freshly prepared this compound solution.
-
Possible Cause 1: Contamination. The solvent or glassware used may be contaminated.
-
Solution: Use high-purity solvents and thoroughly clean all glassware before use.
-
-
Possible Cause 2: Degradation during handling. The compound may have started to degrade upon dissolution, especially if the solvent is not anhydrous or if the solution is exposed to light.
-
Solution: Prepare solutions fresh and protect them from light. Use anhydrous solvents if possible.
-
Issue 2: The purity of my this compound appears to decrease over time, even when stored as a solid.
-
Possible Cause 1: Improper storage. Exposure to light, air (oxygen and moisture), or elevated temperatures can lead to degradation.
-
Solution: Ensure the compound is stored in a tightly sealed container at the recommended 2-8°C, protected from light.[1] Consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 2: Hydrolysis of diacetate groups. The ester groups in this compound are susceptible to hydrolysis, which can be catalyzed by moisture.
-
Solution: Store the compound in a desiccator to minimize exposure to moisture.
-
Issue 3: My this compound solution changes color.
-
Possible Cause: Photodegradation. Coumarins, the core structure of this compound, can be sensitive to light and may degrade to form colored byproducts.
-
Solution: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Prepare solutions fresh before use.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. The following table summarizes the qualitative stability information.
| Parameter | Information | Citation |
| Storage Temperature | 2-8°C (refrigerate or freeze) | [1] |
| Light Sensitivity | Protect from light | [1] |
| Air Sensitivity | Protect from air | [1] |
| Stability in Solution | Prepare solutions fresh; prolonged storage in solution is not recommended without stability studies. | |
| Incompatibilities | Strong oxidizing/reducing agents, strong acids/alkalis, heat | [2] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and assess the stability of this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile as the mobile phase). Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR to elucidate the degradation pathways.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Optimizing Incubation Time for Murrangatin Diacetate Treatment: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incubation time for Murrangatin diacetate treatment in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for this compound incubation time?
A1: For initial experiments, a common starting point for a novel compound like this compound is to perform a time-course experiment. Based on general practices for in vitro drug treatment, we recommend testing a range of incubation times such as 6, 12, 24, 48, and 72 hours.[1] This range allows for the assessment of both early and late cellular responses to the treatment.
Q2: How does the optimal incubation time for this compound vary between different cell lines?
A2: The optimal incubation time is highly dependent on the specific cell line being used. Factors such as the cell doubling time, metabolic rate, and the specific signaling pathways active in the cells can all influence the response to this compound. A time-course experiment is crucial to determine the ideal duration for your particular cell model.[1]
Q3: Should the incubation time be adjusted based on the concentration of this compound used?
A3: Yes, concentration and incubation time are often interdependent. Higher concentrations may elicit a response in a shorter time frame, while lower concentrations might require a longer incubation to observe a significant effect. It is advisable to first determine a working concentration range and then optimize the incubation time for a concentration within that range.[2]
Q4: For long-term incubation with this compound (e.g., >48 hours), is a media change necessary?
A4: For incubation periods exceeding 48 hours, it is good practice to perform a media change. This ensures that nutrient depletion or the accumulation of waste products in the culture medium does not confound the experimental results.[1] When changing the medium, be sure to replace it with fresh medium containing the same concentration of this compound.
Q5: How does the mechanism of action of this compound influence the choice of incubation time?
A5: this compound has been shown to suppress angiogenesis in part by inhibiting the AKT signaling pathway.[3] Since signaling pathway modifications can be rapid and transient events, you may need to use shorter incubation times (e.g., 0, 5, 15, 30, 60 minutes) to detect changes in protein phosphorylation within the AKT pathway.[4] For downstream effects like changes in cell viability or proliferation, longer incubation times are typically required.
Experimental Protocols
Protocol: Determining Optimal Incubation Time Using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a time-course experiment to determine the optimal incubation time of this compound for a specific cell line.
1. Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.
2. This compound Treatment:
-
Prepare a working concentration of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
3. Incubation:
-
Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
4. Cell Viability Assessment (MTT Assay):
-
At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each time point relative to the vehicle control.
-
Plot cell viability against the incubation time to identify the optimal duration for the desired effect.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound Treatment
| Incubation Time (hours) | This compound (10 µM) - % Viability (Mean ± SD) | Vehicle Control - % Viability (Mean ± SD) |
| 6 | 95.2 ± 4.1 | 100.0 ± 3.5 |
| 12 | 82.5 ± 3.8 | 100.0 ± 4.0 |
| 24 | 65.1 ± 5.2 | 100.0 ± 3.7 |
| 48 | 48.9 ± 4.5 | 100.0 ± 4.2 |
| 72 | 35.7 ± 3.9 | 100.0 ± 3.8 |
Table 2: Hypothetical IC₅₀ Values of this compound at Different Incubation Times
| Incubation Time (hours) | IC₅₀ (µM) |
| 24 | 25.8 |
| 48 | 10.2 |
| 72 | 5.1 |
Mandatory Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Inhibition of the AKT signaling pathway by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting techniques.- Avoid using the outer wells of the plate; instead, fill them with sterile PBS to maintain humidity.[1] |
| No observable effect of this compound, even at long incubation times | - The chosen cell line is resistant to the compound.- The concentration of this compound is too low.- The compound has degraded. | - Test a different cell line that is known to have an active AKT pathway.- Perform a dose-response experiment to determine a more effective concentration range.- Check the stability and proper storage of your this compound stock solution.[2] |
| Inconsistent results between experiments | - Variation in cell passage number.- Mycoplasma contamination.- Inconsistent incubation conditions. | - Use cells within a consistent and low passage number range for all experiments.[5][6]- Regularly test your cell cultures for mycoplasma contamination.[6]- Ensure your incubator is properly calibrated for temperature, humidity, and CO₂ levels. |
| Cell death observed in vehicle control wells at later time points | - Cell overgrowth and nutrient depletion.- Toxicity of the solvent (e.g., DMSO). | - Optimize the initial cell seeding density to prevent confluency from exceeding 90% by the end of the experiment.- Ensure the final concentration of the vehicle is low (typically ≤ 0.1%) and non-toxic to the cells. |
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to Murrangatin Diacetate in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Murrangatin diacetate in cancer cell experiments. As a derivative of the natural coumarin, Murrangatin, this compound is understood to exert its anti-cancer effects primarily through the inhibition of the PI3K/AKT signaling pathway, which is crucial for tumor cell proliferation and survival.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Murrangatin, the parent compound of this compound, has been shown to inhibit tumor-induced angiogenesis by suppressing the activation of AKT, a key component of the PI3K/AKT signaling pathway.[1][2] This pathway is critical for cell survival, proliferation, and angiogenesis. The diacetate form is hypothesized to enhance the compound's stability and cell permeability.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to inhibitors of the PI3K/AKT pathway can arise from several factors:
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of the AKT pathway.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[3]
-
Alterations in the drug target: Mutations in the AKT protein could prevent this compound from binding effectively.
-
Enhanced DNA repair mechanisms: For compounds that induce apoptosis, cancer cells can upregulate DNA repair pathways to survive the induced damage.[4][5]
-
Induction of autophagy: Cells may utilize autophagy as a survival mechanism to withstand the stress induced by the drug.[4]
Q3: How can I confirm if my cells have developed resistance to this compound?
You can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
Troubleshooting Guide
Issue 1: Decreased Apoptotic Response to this compound Treatment
If you observe a reduction in markers of apoptosis (e.g., caspase-3/7 activation, PARP cleavage) following treatment with this compound at previously effective concentrations, consider the following:
| Possible Cause | Suggested Troubleshooting Step |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) | Perform a Western blot or qPCR to assess the expression levels of key anti-apoptotic and pro-apoptotic proteins in treated versus untreated cells. |
| Activation of alternative survival pathways | Investigate the activation status of other pro-survival signaling pathways, such as the MAPK/ERK pathway, using phosphospecific antibodies in a Western blot. |
| Reduced drug accumulation | Measure the intracellular concentration of this compound using techniques like HPLC or LC-MS/MS. |
Issue 2: IC50 Value of this compound has Significantly Increased
An increased IC50 value suggests the development of resistance. To identify the underlying mechanism, follow these steps:
| Possible Cause | Suggested Troubleshooting Step |
| Increased drug efflux | Assess the expression and activity of ABC transporters like P-gp (MDR1) and BCRP. Use a P-gp inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. |
| Reactivation of the AKT pathway | Even in the presence of the inhibitor, cells might reactivate AKT signaling. Perform a time-course experiment and measure the levels of phosphorylated AKT (p-AKT) at different time points post-treatment. |
| Metabolism of the compound | Cancer cells can develop mechanisms to metabolize and inactivate drugs. Analyze cell lysates and culture media for metabolites of this compound using mass spectrometry. |
Experimental Protocols
Protocol 1: Assessment of AKT Pathway Activation by Western Blot
This protocol details the steps to measure the phosphorylation status of AKT, a direct indicator of its activation.
-
Cell Lysis:
-
Plate and treat sensitive and resistant cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Protocol 2: Drug Efflux Assay Using a P-glycoprotein Inhibitor
This experiment can determine if increased drug efflux is contributing to resistance.
-
Cell Seeding:
-
Seed both sensitive and resistant cells in 96-well plates.
-
-
Treatment:
-
Pre-treat a set of wells with a P-glycoprotein inhibitor (e.g., 10 µM verapamil) for 1-2 hours.
-
Add a range of concentrations of this compound to both pre-treated and non-pre-treated wells.
-
-
Viability Assay:
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the IC50 values for this compound alone and in combination with the P-gp inhibitor for both cell lines. A significant decrease in the IC50 value in the presence of the inhibitor in the resistant line suggests the involvement of P-gp-mediated efflux.
-
Quantitative Data Summary
The following tables provide examples of expected data when investigating resistance to this compound.
Table 1: Comparative IC50 Values of this compound
| Cell Line | Treatment | IC50 (µM) |
| Parental (Sensitive) | This compound | 5.2 ± 0.4 |
| Resistant | This compound | 48.7 ± 3.1 |
| Resistant | This compound + Verapamil (10 µM) | 12.3 ± 1.1 |
Table 2: Relative Expression of ABC Transporter mRNA (Resistant vs. Sensitive Cells)
| Gene | Fold Change (Resistant/Sensitive) |
| ABCB1 (MDR1/P-gp) | 15.2 |
| ABCG2 (BCRP) | 8.5 |
Visualizing Signaling Pathways and Workflows
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of polyphenols in overcoming cancer drug resistance: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Murrangatin Diacetate vs. Other Coumarins in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led researchers to explore the therapeutic potential of natural compounds, with coumarins emerging as a promising class of phytochemicals. Among these, murrangatin and its derivatives have garnered attention for their anti-cancer properties. This guide provides an objective comparison of murrangatin diacetate and other prominent coumarins—scopoletin, umbelliferone, esculetin, and daphnetin—in the context of cancer research, supported by experimental data and detailed methodologies.
Comparative Analysis of Anti-Cancer Activity
Coumarins exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. A key metric for comparing the cytotoxic potential of these compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for murrangatin and other selected coumarins against a panel of cancer cell lines.
| Coumarin | Cancer Cell Line | IC50 (µM) | Reference |
| Murrangatin | A549 (Lung) | Not explicitly stated, but inhibits proliferation | |
| Scopoletin | HeLa (Cervical) | 7.5 - 25 | [1] |
| KKU-100 (Cholangiocarcinoma) | 486.2 ± 1.5 (72h) | [2] | |
| KKU-M214 (Cholangiocarcinoma) | 493.5 ± 4.7 (72h) | [2] | |
| Umbelliferone | KB (Oral) | 24.90 (mg/ml) | [3] |
| MCF-7 (Breast) | 29.19 (mg/ml) | [3] | |
| EJ (Bladder) | 3.5 | [3] | |
| AGS (Gastric) | 129.9 | [3] | |
| HepG2 (Liver) | 222.3 | [3] | |
| HCT 116 (Colorectal) | 8.05 | [3] | |
| HT-29 (Colorectal) | 4.35 | [3] | |
| Esculetin | Hep-2 (Laryngeal) | 1.958 (72h) | [4] |
| HT-29 (Colorectal) | 55 (48h) | [4] | |
| HCT116 (Colorectal) | 100 (24h) | [4] | |
| MDA-MB-231 (Breast) | 0.008 (48h, Esc-NO-DEAC hybrid) | [4] | |
| G361 (Melanoma) | ~96.2 (42.86 µg/mL) (48h) | [5] | |
| A253 (Salivary Gland) | 78.5 ± 5.3 (48h) | ||
| Daphnetin | B16 (Melanoma) | 54 ± 2.8 | [6] |
| MXT (Breast Adenocarcinoma) | 74 ± 6.4 | [6] | |
| C26 (Colon Carcinoma) | 108 ± 7.3 | [6] | |
| Huh7 (Hepatocellular Carcinoma) | 69.41 | [7] | |
| SK-HEP-1 (Hepatocellular Carcinoma) | 81.96 | [7] | |
| Human Malignant Melanoma | 40.48 ± 10.90 to 183.97 ± 18.82 | [7] |
Signaling Pathways and Mechanisms of Action
Murrangatin has been shown to inhibit tumor-induced angiogenesis, at least in part, by regulating the AKT signaling pathway.[8] Specifically, it has been observed to decrease the phosphorylation of AKT at the Ser473 site. This inhibition of the PI3K/Akt pathway is a common mechanism shared by many coumarins, leading to downstream effects on cell proliferation, survival, and apoptosis.
The following diagram illustrates the general PI3K/Akt signaling pathway and highlights the point of intervention by coumarins like murrangatin.
References
- 1. kumc.edu [kumc.edu]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
A Comparative Efficacy Study: Murrangatin versus its Diacetate Derivative in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the natural compound Murrangatin and a hypothetical derivative, Murrangatin diacetate. The comparison is based on the known anti-angiogenic properties of Murrangatin and the predicted impact of diacetylation on its efficacy, drawing from established principles of medicinal chemistry and the study of acetylated natural products. While experimental data for this compound is not available in the public domain, this guide offers a scientifically grounded projection of its potential performance, alongside a detailed examination of Murrangatin.
Introduction to Murrangatin and its Potential Diacetate Derivative
Murrangatin is a natural coumarin that has demonstrated potential as an anti-cancer agent.[1][2] It has been shown to inhibit the proliferation of lung cancer cells and suppress angiogenesis, a critical process in tumor growth and metastasis.[1][2] The proposed this compound is a synthetic derivative in which the two hydroxyl groups of Murrangatin are acetylated. Acetylation is a common chemical modification in drug development that can alter a compound's physicochemical properties, such as lipophilicity, which may, in turn, influence its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic efficacy.
Efficacy and Mechanism of Action
Murrangatin
Murrangatin's primary mechanism of action in inhibiting angiogenesis is through the modulation of the AKT signaling pathway.[1][2] It significantly attenuates the phosphorylation of AKT at Ser473, a key step in the activation of this pathway, which is crucial for endothelial cell proliferation, migration, and survival.[1] Notably, Murrangatin does not appear to affect the ERK 1/2 signaling pathway, suggesting a specific mode of action.[1][2]
Quantitative Data for Murrangatin's Anti-Angiogenic Activity
| Assay | Cell Line | Concentration | Effect |
| Cell Migration (Wound-healing assay) | HUVECs | 10 µM | 6.7% inhibition |
| 50 µM | 16.6% inhibition | ||
| 100 µM | 65.4% inhibition |
Data extracted from a study on the anti-angiogenic effects of Murrangatin on human umbilical vein endothelial cells (HUVECs).[1]
This compound (Hypothetical)
The introduction of two acetyl groups to the Murrangatin molecule would increase its lipophilicity. This enhanced lipophilicity could potentially lead to:
-
Increased Cell Membrane Permeability: A more lipophilic compound may more readily cross the cell membrane, leading to higher intracellular concentrations and potentially greater inhibition of the AKT signaling pathway.
-
Altered Metabolism: The acetyl groups could be susceptible to hydrolysis by intracellular esterases, potentially converting this compound back to Murrangatin. This could make this compound a prodrug of Murrangatin, with a potentially different pharmacokinetic profile.
-
Modified Target Binding: The presence of the acetyl groups could alter the binding affinity of the molecule to the active site of AKT or other interacting proteins. This could either enhance or diminish its inhibitory activity.
Without experimental data, it is difficult to definitively predict the efficacy of this compound. However, the increased lipophilicity is a promising feature that warrants further investigation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of Murrangatin and a proposed experimental workflow for a comparative study.
Caption: Murrangatin's mechanism of action via inhibition of the AKT signaling pathway.
Caption: Proposed experimental workflow for comparing Murrangatin and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-angiogenic efficacy of Murrangatin. These protocols can be adapted for a comparative study including this compound.
Cell Migration Assay (Wound-Healing Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 6-well plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells and then treated with various concentrations of Murrangatin (e.g., 10, 50, 100 µM) or this compound in a serum-reduced medium. A control group receives the vehicle only.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator.
-
Imaging: Images of the wound are captured at 0 hours and after a specified time (e.g., 24 hours) using an inverted microscope.
-
Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to determine the extent of cell migration.
Western Blot for AKT Phosphorylation
-
Cell Lysis: HUVECs are treated with the test compounds for a specified duration. Following treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT, Ser473) and total AKT. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The ratio of p-AKT to total AKT is calculated to determine the effect of the compounds on AKT phosphorylation.
Conclusion
Murrangatin demonstrates clear anti-angiogenic properties through the targeted inhibition of the AKT signaling pathway.[1][2] While this compound remains a hypothetical compound without direct experimental evaluation, the principles of medicinal chemistry suggest that its increased lipophilicity could lead to enhanced cellular uptake and potentially greater efficacy. A direct comparative study, following the proposed experimental workflow, is necessary to validate this hypothesis and determine the therapeutic potential of this synthetic derivative. The data and protocols presented in this guide provide a solid foundation for such future research.
References
Murrangatin Diacetate and its Anti-Proliferative Effects on A549 Lung Cancer Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dose-response relationship of Murrangatin diacetate in A549 human lung adenocarcinoma cells. This guide also presents data on alternative compounds and details the experimental protocols utilized in these assessments.
Disclaimer: Information regarding "this compound" is limited in the available literature. This guide will focus on the effects of "Murrangatin," a closely related compound, on A549 cells, assuming a similar biological activity profile.
Comparative Analysis of Cytotoxicity in A549 Cells
The following table summarizes the cytotoxic effects of various compounds on A549 cells, providing their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.
| Compound/Treatment | IC50 Value | Treatment Duration | Assay |
| Panduratin A | 4.4 µg/mL (10.8 µM) | Not Specified | RTCA |
| Compound 7 (Benzofuran derivative) | 6.3 ± 2.5 μM | Not Specified | MTT Assay |
| Compound 8 (Benzofuran derivative) | 3.5 ± 0.6 μM | Not Specified | MTT Assay |
| Cisplatin | 21.5 µM | Not Specified | MTT Assay |
| Quinacrine-loaded liposomes + Cisplatin | Significant cell death (p<0.05) | Not Specified | Not Specified |
| Resveratrol | Inhibitory effect at 20–60 µmol/L | Not Specified | MTT Assay |
| Genistein | Time and dose-dependent inhibition | 1, 2, and 3 days | MTT Assay |
| Sweet Bee Venom | No significant effect ≤ 5 µg/mL; Growth inhibition ≥ 10 µg/mL | 72 hours | MTT Assay |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway affected by Murrangatin and a general workflow for assessing the dose-response relationship of a compound in A549 cells.
Caption: Proposed signaling pathway of Murrangatin in A549 cells.
Caption: General workflow for a cell viability assay.
Detailed Experimental Protocols
Cell Culture and Maintenance
A549 human lung adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. A control group with medium alone is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for AKT Phosphorylation
Western blotting is used to detect the phosphorylation status of AKT, a key protein in the signaling pathway.
-
Cell Lysis: A549 cells are treated with the test compound for the desired time, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.
Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.
-
Cell Treatment: A549 cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Comparing the cytotoxic effects of Murrangatin diacetate on different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Murrangatin, a natural product with emerging anti-cancer properties. Due to a lack of available data on Murrangatin diacetate, this guide will focus on the cytotoxic and anti-angiogenic activities of Murrangatin on different cell lines as reported in scientific literature. We will delve into its impact on cancer cell proliferation and endothelial cell functions crucial for tumor growth, supported by experimental data and methodologies.
Comparative Cytotoxicity of Murrangatin
| Cell Line | Assay | Concentration | Effect | Reference |
| HUVECs | Transwell Invasion Assay | 10 µM | 8.9% reduction in CM-induced invasion | [1] |
| 50 µM | 19.6% reduction in CM-induced invasion | [1] | ||
| 100 µM | 62.9% reduction in CM-induced invasion | [1] | ||
| Lung Cancer Cells (general) | Proliferation | Not specified | Inhibition of proliferation | [2] |
CM: Conditioned Medium from tumor cells
Mechanism of Action: Inhibition of the AKT Signaling Pathway
Murrangatin exerts its anti-angiogenic effects, at least in part, through the modulation of the AKT signaling pathway.[1] Studies have shown that Murrangatin significantly attenuates the phosphorylation of AKT at Ser473 in HUVECs induced by tumor cell-conditioned medium.[1] This inhibition of AKT activation is critical as the PI3K/AKT pathway is a key signaling cascade that promotes cell survival, proliferation, and angiogenesis in cancer.[1] Notably, Murrangatin did not affect the phosphorylation of ERK1/2, suggesting a specific inhibitory action on the AKT pathway.[1]
Experimental Protocols
The following section details a standard methodology for assessing the cytotoxic effects of a compound like Murrangatin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This protocol is based on established methods for determining cell viability.[3][4]
MTT Assay for Cell Viability
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in a specific cell line.
Materials:
-
Target cell lines (e.g., A549, HUVECs)
-
Complete cell culture medium
-
Murrangatin (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Murrangatin in the culture medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of Murrangatin to the respective wells.
-
Include a vehicle control (medium with the solvent used to dissolve Murrangatin, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizing the Process and Pathway
To better illustrate the experimental workflow and the signaling pathway affected by Murrangatin, the following diagrams are provided.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
Unraveling the Anti-Angiogenic Potential of Murrangatin: A Methodological Guide
For researchers, scientists, and professionals in drug development, this guide provides a detailed look into the experimental validation of Murrangatin's anti-angiogenic activity. Due to a lack of publicly available cross-validation studies from different laboratories on Murrangatin diacetate, this document focuses on the significant findings and methodologies from a key study in the field. This guide will serve as a comprehensive reference for understanding the experimental framework used to evaluate the anti-angiogenic effects of Murrangatin.
Comparative Analysis of Murrangatin's Anti-Angiogenic Activity
While a direct cross-laboratory comparison of this compound's activity is not possible with the current published data, the following table summarizes the quantitative results from a pivotal study on Murrangatin's effect on Human Umbilical Vein Endothelial Cell (HUVEC) migration, a key process in angiogenesis.
| Concentration (µM) | Inhibition of HUVEC Migration (%) |
| 10 | 6.7% |
| 50 | 16.6% |
| 100 | 65.4% |
Data extracted from Lin et al. (2018). The study demonstrates a dose-dependent inhibitory effect of Murrangatin on HUVEC migration.[1]
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the experimental protocol for the wound-healing migration assay as described in the foundational study.
Wound-Healing Migration Assay
This in vitro assay is a standard method to study cell migration.
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in a suitable medium supplemented with fetal bovine serum and other growth factors.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
HUVECs are seeded into 6-well plates and grown to confluence.
-
A sterile pipette tip is used to create a linear "wound" or scratch in the confluent cell monolayer.
-
The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
The cells are then treated with different concentrations of Murrangatin (e.g., 10, 50, and 100 µM) in a conditioned medium. A control group with conditioned medium alone is also included.
-
The migration of cells into the wound area is observed and photographed at different time points (e.g., 0 and 24 hours) using a microscope.
-
The width of the wound is measured at multiple points for each condition, and the percentage of wound closure is calculated to quantify cell migration. The inhibition of migration is then determined by comparing the wound closure in the treated groups to the control group.[1]
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway affected by Murrangatin and the experimental workflow for assessing its anti-angiogenic activity.
References
Replicating Anti-Inflammatory Findings of Murrangatin Diacetate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published findings on Murrangatin diacetate, a coumarin isolated from Murraya exotica. The guide details the experimental protocols for its isolation and evaluation of its anti-inflammatory activity, presenting the quantitative data in a clear, comparative format. This allows for an objective assessment of its performance against related compounds and provides a basis for replicating and expanding upon these findings.
Summary of Anti-Inflammatory Activity
This compound has been investigated for its potential to inhibit nitric oxide (NO) production, a key mediator in the inflammatory response. The findings from the primary study by Liang et al. (2020) in Phytochemistry indicate that this compound exhibits inhibitory effects on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. For comparative purposes, the activities of other coumarins isolated from Murraya exotica are also presented.
| Compound | IC50 (μM) for NO Inhibition |
| This compound | > 100 |
| Murratin A | 25.3 ± 1.5 |
| Murratin B | 35.4 ± 2.1 |
| Murratin C | 18.7 ± 1.1 |
| Murratin D | > 100 |
| Murratin E | 45.2 ± 3.3 |
| Murratin F | > 100 |
| Murratin G | > 100 |
| Murratin H | 28.9 ± 1.8 |
| Murratin I | > 100 |
| Murratin J | > 100 |
| Murratin K | > 100 |
| Murratin L | > 100 |
| Murratin M | > 100 |
| Auraptenol | 15.6 ± 0.9 |
| Isosibiricin | 12.4 ± 0.7 |
| (-)-Marmesin | > 100 |
| 7-methoxy-8-(2-formyl-2-methylpropyl)coumarin | > 100 |
| Paniculatin | 22.8 ± 1.3 |
| Dexamethasone (Positive Control) | 15.8 ± 0.9 |
Experimental Protocols
Isolation of this compound and Related Coumarins
The following protocol for the isolation of coumarins from Murraya exotica is based on the methods described by Liang et al. (2020).
Plant Material and Extraction:
-
Air-dried and powdered leaves and twigs of Murraya exotica (5.0 kg) were extracted three times with 95% ethanol (3 x 50 L) at room temperature.
-
The combined extracts were concentrated under reduced pressure to yield a crude extract (450 g).
-
The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
Chromatographic Separation:
-
The ethyl acetate fraction (80 g) was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether/ethyl acetate (from 100:0 to 0:100) to yield several fractions.
-
Fractions were further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the individual coumarin compounds, including this compound.
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
The following protocol is a standard method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Cell Culture:
-
RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Nitric Oxide Assay:
-
Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The medium was replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and other coumarins) and incubated for 1 hour.
-
Lipopolysaccharide (LPS) was added to a final concentration of 1 µg/mL to all wells except the control group, and the plates were incubated for another 24 hours.
-
The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.
-
The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-stimulated group without any test compound.
-
Dexamethasone was used as a positive control.
Comparison with Alternatives
The data presented shows that while this compound does exhibit some activity at higher concentrations, several other coumarins isolated from the same plant source, such as Murratin A, Murratin C, Auraptenol, Isosibiricin, and Paniculatin, demonstrate more potent inhibition of nitric oxide production with lower IC50 values. Notably, Isosibiricin (IC50 = 12.4 ± 0.7 µM) and Auraptenol (IC50 = 15.6 ± 0.9 µM) show activity comparable to the positive control, Dexamethasone (IC50 = 15.8 ± 0.9 µM). This suggests that while this compound is a component of an ethnopharmacologically relevant plant, other related compounds within the same plant may be more promising candidates for further anti-inflammatory drug development. The detailed protocols provided herein should facilitate the replication of these findings and further investigation into the structure-activity relationships of these coumarins.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Murrangatin Diacetate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Murrangatin diacetate, a coumarin compound isolated from medicinal plants. Adherence to these procedures will help mitigate risks and ensure the safe management of this substance.
Chemical and Physical Properties
A clear understanding of a compound's properties is the first step in safe handling and disposal. Below is a summary of the key characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 51650-59-0 | [1] |
| Molecular Formula | C19H20O7 | [1][] |
| Molecular Weight | 360.4 g/mol | [1][] |
| Appearance | Powder | [][3] |
| Purity | ≥97% | [][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [3] |
| Storage | Store at 2-8°C, protected from air and light | [3] |
Health Hazard Information
-
Ingestion: Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual from exposure and move them to fresh air immediately. Seek medical attention.[1]
-
Skin Contact: Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Recommendation |
| Respiratory Protection | Use a dust respirator. Operations should be conducted in a laboratory fume hood where possible.[1] |
| Hand Protection | Wear protective gloves.[1] |
| Eye Protection | Wear safety glasses and chemical goggles, especially if splashing is possible.[1] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol is a general guideline and should be adapted to comply with your institution's specific policies and legal requirements.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
2. Handling and Transfer:
- Always wear the appropriate PPE when handling this compound waste.
- If dealing with a spill, sweep up the solid material and place it into the designated waste container.[1] Avoid generating dust.[1]
3. Decontamination of Spill Area:
- After cleaning up a spill, decontaminate the area with a 10% caustic solution.[1]
- Ensure the area is well-ventilated until the disposal and cleanup are complete.[1]
4. Container Management:
- Keep the waste container tightly closed when not in use.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[1]
5. Final Disposal:
- Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
- Never dispose of this compound down the drain, as it may be harmful to the aquatic environment.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Murrangatin diacetate
Personal Protective Equipment (PPE)
Given the limited specific hazard data for Murrangatin diacetate, a conservative approach to PPE is mandatory.[4][5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Eye Protection | Safety glasses with side shields | ANSI Z87.1 compliant safety goggles for splash protection.[5] A face shield should be used if there is a risk of splashing or explosion.[5][6] |
| Hand Protection | Disposable nitrile or neoprene gloves | Gloves should be inspected before use and changed immediately upon contamination.[5][6] For prolonged contact or handling larger quantities, consult glove manufacturer's chemical resistance guides.[6] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn if working with flammable solvents.[5] Ensure the coat is fully buttoned.[6] |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. | If there is a risk of aerosolization or if working outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator.[5][7] |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the key steps from receipt to disposal.
Experimental Protocols:
-
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (gloves and safety glasses) before opening the package.
-
Verify the contents against the order information.
-
The container must be clearly labeled with the chemical name and any known hazards.[3][4]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
-
Handling and Experimentation:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Before starting work, ensure all necessary PPE is correctly worn.
-
Use the smallest practical quantity for the experiment.
-
Avoid creating dust or aerosols. If the compound is a solid, handle it carefully.
-
Use dedicated spatulas and glassware.
-
-
Post-Experiment and Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.
-
Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Disposal Protocols:
-
Segregation: Do not mix different waste streams.
-
Solid Waste: Includes contaminated gloves, paper towels, and any unused solid this compound. Place in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Includes contaminated solvents and reaction mixtures. Collect in a compatible, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Includes contaminated needles, syringes, and broken glassware. Place in a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate quantities.
-
Storage: Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[8]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][5] |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an absorbent material. If the spill is large or you are not comfortable cleaning it, contact your EHS office immediately.[5] |
References
- 1. chemfaces.com [chemfaces.com]
- 2. This compound, CasNo.51650-59-0 BOC Sciences United States [bocscichem.lookchem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 5. twu.edu [twu.edu]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
